molecular formula C10H16Cl2N2O B022056 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride CAS No. 178758-80-0

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Cat. No.: B022056
CAS No.: 178758-80-0
M. Wt: 251.15 g/mol
InChI Key: NFLPKFRYMIEKOM-UHFFFAOYSA-N
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Description

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, also known as 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, is a useful research compound. Its molecular formula is C10H16Cl2N2O and its molecular weight is 251.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1-pyridin-3-ylpentan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c11-6-2-1-5-10(13)9-4-3-7-12-8-9;;/h3-4,7-8H,1-2,5-6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLPKFRYMIEKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596640
Record name 5-Amino-1-(pyridin-3-yl)pentan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178758-80-0
Record name 5-Amino-1-(pyridin-3-yl)pentan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a pyridine derivative of interest in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document synthesizes information on its chemical properties, proposes a plausible synthetic route, and explores potential biological activities and mechanisms of action based on the established pharmacology of related pyridine and aminoketone compounds. Detailed protocols for its characterization and preliminary biological evaluation are provided to facilitate further research into its therapeutic potential. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally similar molecules.

Introduction and Chemical Profile

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a heterocyclic organic compound featuring a pyridine ring acylated at the 3-position with a 5-aminopentanoyl side chain. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing. The presence of a basic pyridine ring, a ketone carbonyl group, and a primary amine offers multiple points for biological interactions and chemical modifications, making it an intriguing scaffold for drug design.

Pyridine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs due to their ability to engage with a wide range of biological targets.[1][2] The incorporation of an aminoketone moiety further suggests potential interactions with various enzymes and receptors.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 178758-80-0[Vendor Information]
Molecular Formula C₁₀H₁₆Cl₂N₂O[Vendor Information]
Molecular Weight 251.15 g/mol [Vendor Information]
Appearance White to off-white powder[General Knowledge]
Solubility Soluble in water and polar organic solvents[Inferred]
SMILES C1(C(CCCCN)=O)=CN=CC=C1.Cl.Cl[Inferred]
InChI InChI=1S/C10H14N2O.2ClH/c11-7-4-1-5-10(13)9-3-2-6-12-8-9;;/h2-3,6,8H,1,4-5,7,11H2;2*1H[Inferred]

Proposed Synthesis Pathway

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the acyl group from the pyridine ring, suggesting a Friedel-Crafts acylation reaction between pyridine and a suitable acylating agent derived from 5-aminopentanoic acid.

G Target 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride Intermediate1 3-(5-N-protected-amino-1-pentanoyl)pyridine Target->Intermediate1 Deprotection & HCl salt formation Precursor1 Pyridine Intermediate1->Precursor1 Friedel-Crafts Acylation Precursor2 5-(N-protected)-aminopentanoyl chloride Intermediate1->Precursor2 Friedel-Crafts Acylation Precursor3 5-(N-protected)-aminopentanoic acid Precursor2->Precursor3 Acyl chloride formation (e.g., SOCl₂) Precursor4 5-Aminopentanoic acid Precursor3->Precursor4 Amine Protection ProtectingGroup Amine Protecting Group (e.g., Boc, Cbz) Precursor3->ProtectingGroup

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol
  • Protection of the Amine: The primary amine of 5-aminopentanoic acid must be protected to prevent side reactions during acylation. A common protecting group such as Boc (tert-butyloxycarbonyl) is suitable.

    • Dissolve 5-aminopentanoic acid in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture and extract the N-Boc-5-aminopentanoic acid.

  • Formation of the Acyl Chloride: The protected amino acid is then converted to the more reactive acyl chloride.

    • Dissolve the N-Boc-5-aminopentanoic acid in an inert solvent (e.g., dichloromethane).

    • Add thionyl chloride (SOCl₂) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until the conversion is complete.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude N-Boc-5-aminopentanoyl chloride.

  • Friedel-Crafts Acylation of Pyridine: This is the key C-C bond-forming step. Pyridines are generally less reactive in Friedel-Crafts acylations than benzene derivatives; therefore, a Lewis acid catalyst is essential.[3][4]

    • In a flame-dried flask under an inert atmosphere, suspend a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent (e.g., nitrobenzene or carbon disulfide).

    • Add pyridine to the suspension.

    • Slowly add the N-Boc-5-aminopentanoyl chloride to the reaction mixture at a controlled temperature.

    • Heat the reaction mixture to drive the reaction to completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction with ice-water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Deprotection and Salt Formation: The final step involves the removal of the protecting group and the formation of the dihydrochloride salt.

    • Dissolve the purified N-Boc-3-(5-aminopentanoyl)pyridine in a suitable solvent (e.g., methanol or ethyl acetate).

    • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent.

    • The Boc group will be cleaved, and the resulting primary amine and the pyridine nitrogen will be protonated to form the dihydrochloride salt, which will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

G cluster_0 Synthesis Workflow Start 5-Aminopentanoic Acid Step1 Amine Protection (Boc₂O) Start->Step1 Intermediate1 N-Boc-5-aminopentanoic acid Step1->Intermediate1 Step2 Acyl Chloride Formation (SOCl₂) Intermediate1->Step2 Intermediate2 N-Boc-5-aminopentanoyl chloride Step2->Intermediate2 Step3 Friedel-Crafts Acylation (Pyridine, AlCl₃) Intermediate2->Step3 Intermediate3 N-Boc-3-(5-aminopentanoyl)pyridine Step3->Intermediate3 Step4 Deprotection & Salt Formation (HCl) Intermediate3->Step4 End 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride Step4->End

Caption: Proposed synthetic workflow for the target molecule.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This will provide information on the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons of the pyridine ring, the methylene protons of the pentanoyl chain, and the protons of the amino group.

  • ¹³C NMR: This will show the number of unique carbon atoms in the molecule, including the carbonyl carbon and the carbons of the pyridine ring and the aliphatic chain.[5][6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms.[7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which will confirm its elemental composition.[5] Fragmentation patterns observed in MS/MS can provide further structural information.

Other Techniques
  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the ketone, the N-H bends of the amine, and the C=N and C=C stretches of the pyridine ring.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the theoretical values for the dihydrochloride salt.

Table 2: Expected Analytical Data

TechniqueExpected Key Features
¹H NMR Aromatic signals for pyridine protons (δ 7-9 ppm), signals for α- and β-protons to the carbonyl and amine, distinct methylene signals for the pentanoyl chain.
¹³C NMR Carbonyl signal (δ ~200 ppm), aromatic signals for pyridine carbons (δ 120-150 ppm), aliphatic signals for the pentanoyl chain.
HRMS Accurate mass measurement corresponding to the molecular formula C₁₀H₁₅N₂O⁺ (for the free base).
IR (cm⁻¹) ~3400 (N-H stretch), ~3000 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), ~1680 (C=O stretch), ~1600 & ~1470 (pyridine ring stretches).

Potential Biological Activities and Mechanisms of Action

Given the absence of direct biological data for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, its potential pharmacological profile can be inferred from its structural components. Pyridine derivatives are known to exhibit a vast array of biological activities.[8][9]

Potential as an Anticancer Agent

Many pyridine-based compounds have shown significant anticancer activity through various mechanisms.[10][11]

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. This compound could potentially inhibit kinases involved in cancer cell signaling pathways.

  • Tubulin Polymerization Inhibition: Some pyridine derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[10]

Potential as a Neurological Agent

The structural similarity to other neuroactive compounds suggests potential activity in the central nervous system.

  • Anticonvulsant, Anxiolytic, and Sedative Effects: Various aminopyridine derivatives have demonstrated these properties.[9]

Potential as an Antimicrobial Agent

The pyridine ring is present in many natural and synthetic antimicrobial agents. The compound could be screened for activity against a panel of bacteria and fungi.[12]

G cluster_0 Potential Biological Activities cluster_1 Anticancer cluster_2 Neurological cluster_3 Antimicrobial Molecule 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride Pyridine Core Aminoketone Side Chain Kinase Kinase Inhibition Molecule->Kinase Tubulin Tubulin Polymerization Inhibition Molecule->Tubulin CNS Anticonvulsant, Anxiolytic, Sedative Molecule->CNS Antimicrobial Antibacterial, Antifungal Molecule->Antimicrobial

Caption: Inferred potential biological activities.

Experimental Protocols for Biological Evaluation

A hierarchical screening approach is recommended to efficiently evaluate the biological potential of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

In Vitro Cytotoxicity Screening

This initial screen will determine the compound's general toxicity against cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Huh-7 for liver cancer) should be used.[2][10]

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT solution and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Mechanism of Action Studies (if cytotoxic)

If the compound shows significant cytotoxicity, further assays can elucidate its mechanism.

  • Kinase Inhibition Assays: Commercially available kinase assay kits can be used to screen for inhibitory activity against a panel of relevant kinases.[11]

  • Tubulin Polymerization Assay: The effect of the compound on the polymerization of purified tubulin can be measured spectrophotometrically.[10]

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Assays such as Annexin V/PI staining can determine if the compound induces apoptosis.

Antimicrobial Susceptibility Testing
  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Organisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Procedure:

    • Prepare serial dilutions of the compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that inhibits visible growth.

Conclusion

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride represents a chemical scaffold with significant potential for further investigation in drug discovery. Although direct experimental data for this specific molecule is scarce, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation by drawing upon established knowledge of similar chemical entities. The proposed synthetic route is practical, and the outlined analytical and biological testing protocols are standard in the field. It is our hope that this technical guide will stimulate further research into the pharmacological properties of this and related compounds, potentially leading to the discovery of novel therapeutic agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed Central (PMC). (2022).
  • YouTube. (2022).
  • PubMed Central (PMC). (2018).
  • ChemicalBook. (n.d.). 3-Aminopyridine synthesis.
  • ResearchGate. (n.d.). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • National Institutes of Health (NIH). (2025).
  • PubMed Central (PMC). (n.d.).
  • ScienceDirect. (n.d.).
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • PubMed Central (PMC). (n.d.).
  • PubMed Central (PMC). (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • PubMed. (n.d.).
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Sources

An In-Depth Technical Guide to the Synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a key precursor in various pharmaceutical research and development applications. This document moves beyond a simple recitation of procedural steps, offering a rationale-driven narrative that explains the causality behind experimental choices, ensuring both scientific integrity and practical applicability. The protocols described herein are designed to be self-validating, supported by authoritative references and detailed characterization methodologies.

Introduction: Strategic Importance and Synthetic Overview

3-(5-Amino-1-pentanoyl)pyridine and its dihydrochloride salt are valuable intermediates in medicinal chemistry, often serving as a structural motif in the development of novel therapeutic agents. The molecule combines a pyridine ring, a common feature in many biologically active compounds, with a flexible aminopentanoyl side chain, allowing for further functionalization and interaction with biological targets.

The synthesis of this precursor is a multi-step process that requires careful consideration of protecting group strategy and reaction conditions to ensure high yield and purity. The overarching synthetic strategy detailed in this guide involves a three-stage process:

  • Activation of the Pyridine Moiety: Conversion of nicotinic acid to a more reactive species, nicotinoyl chloride, to facilitate acylation.

  • Coupling and Formation of the Protected Intermediate: Amide bond formation between the activated nicotinic acid and a protected 5-aminopentanoic acid derivative. The use of a tert-butoxycarbonyl (Boc) protecting group is critical to prevent unwanted side reactions.

  • Deprotection and Salt Formation: Removal of the Boc protecting group under acidic conditions to yield the final primary amine as its stable dihydrochloride salt.

This guide will provide detailed protocols for each of these stages, along with the underlying chemical principles that govern each transformation.

Precursor Synthesis and Rationale

The successful synthesis of the target molecule hinges on the preparation and purity of its precursors. The two key starting materials are Boc-5-aminopentanoic acid and nicotinoyl chloride hydrochloride.

Boc-5-Aminopentanoic Acid: The Protected Side Chain

Boc-5-aminopentanoic acid is a commercially available reagent that serves as the source of the aliphatic side chain.[1][2][3] The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine for several key reasons:

  • Stability: The Boc group is stable under a wide range of reaction conditions, including those typically used for amide bond formation.[4]

  • Mild Deprotection: It can be readily removed under acidic conditions, which is compatible with the desired final salt form of the product.[5][6] The deprotection mechanism proceeds through the formation of a carbamic acid intermediate, which then decarboxylates.[7]

  • Solubility: The presence of the bulky tert-butyl group often enhances the solubility of intermediates in organic solvents, aiding in purification.

Nicotinoyl Chloride Hydrochloride: The Activated Pyridine Core

Direct acylation of an amine with nicotinic acid is inefficient. Therefore, the carboxylic acid must be activated. A common and effective method is the conversion of nicotinic acid to its acid chloride derivative.

Protocol 1: Synthesis of Nicotinoyl Chloride Hydrochloride

This protocol is based on the well-established reaction of a carboxylic acid with thionyl chloride.[5][8]

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (approximately 3-4 eq).

  • Heat the mixture to reflux for 2 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of SO₂ and HCl gases.

  • After the reaction is complete, carefully remove the excess thionyl chloride in vacuo.

  • Add anhydrous toluene to the residue and evaporate again to azeotropically remove any remaining thionyl chloride.

  • The resulting crystalline solid, nicotinoyl chloride hydrochloride, is triturated with anhydrous diethyl ether, filtered, and dried under vacuum.

Causality of Choices:

  • Thionyl Chloride: This reagent is highly effective for converting carboxylic acids to acid chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies workup.[4]

  • Reflux: Heating the reaction ensures a sufficient rate of reaction for the conversion.

  • Anhydrous Conditions: Nicotinoyl chloride is moisture-sensitive and will hydrolyze back to nicotinic acid in the presence of water.[9] Therefore, anhydrous solvents and techniques are essential.

  • Hydrochloride Salt: The reaction with thionyl chloride in the presence of the pyridine nitrogen naturally forms the hydrochloride salt of the acid chloride, which is a stable, crystalline solid that can be easily handled.[8]

Synthesis of the Protected Intermediate: tert-Butyl (5-oxo-5-(pyridin-3-yl)pentyl)carbamate

This stage involves the crucial amide bond formation between the two prepared precursors.

Protocol 2: Amide Coupling Reaction

Materials:

  • Nicotinoyl chloride hydrochloride (1.0 eq)

  • Boc-5-aminopentanoic acid (1.0 eq)

  • Triethylamine (TEA) or Pyridine (2.0-2.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve Boc-5-aminopentanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine dropwise to the solution. This will act as a base to neutralize the HCl generated during the reaction and the HCl salt of the acid chloride.

  • In a separate flask, suspend nicotinoyl chloride hydrochloride in anhydrous DCM.

  • Slowly add the suspension of nicotinoyl chloride hydrochloride to the cooled solution of Boc-5-aminopentanoic acid and base.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and neutralize the triethylammonium hydrochloride salt.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (5-oxo-5-(pyridin-3-yl)pentyl)carbamate as a pure compound.

Causality of Choices:

  • Base (TEA or Pyridine): A non-nucleophilic organic base is required to scavenge the HCl produced during the acylation reaction, driving the equilibrium towards product formation.[3] Two equivalents are necessary to neutralize both the HCl generated from the amide bond formation and the hydrochloride salt of the starting material.

  • Anhydrous DCM: A non-protic solvent is essential to prevent hydrolysis of the acid chloride.

  • Inert Atmosphere and Low Temperature: These conditions help to minimize side reactions and degradation of the acid chloride.

  • Aqueous Workup: The washing steps are crucial for removing byproducts and unreacted starting materials, simplifying the subsequent purification.

  • Column Chromatography: This is a standard and effective method for purifying the intermediate to a high degree, which is essential for the success of the subsequent deprotection step.

Final Synthesis Stage: Deprotection and Salt Formation

The final step is the removal of the Boc protecting group and the formation of the dihydrochloride salt.

Protocol 3: Boc Deprotection and Dihydrochloride Salt Formation

Materials:

  • tert-Butyl (5-oxo-5-(pyridin-3-yl)pentyl)carbamate

  • 4 M HCl in 1,4-dioxane or Diethyl ether

  • Methanol (optional, for dissolution)

Procedure:

  • Dissolve the purified tert-butyl (5-oxo-5-(pyridin-3-yl)pentyl)carbamate in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add an excess of 4 M HCl in 1,4-dioxane or diethyl ether to the solution.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.

  • The product will typically precipitate out of the solution as the dihydrochloride salt.

  • Collect the precipitate by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride as a solid.

Causality of Choices:

  • Acidic Conditions: The Boc group is labile to strong acids. The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation, which is then quenched or eliminated as isobutylene.[7]

  • HCl in Dioxane/Ether: This is a common and convenient reagent for Boc deprotection as it provides anhydrous acidic conditions and the solvent is easily removed.

  • Dihydrochloride Salt Formation: The use of excess HCl ensures that both the newly formed primary amine and the pyridine nitrogen are protonated, leading to the formation of the stable dihydrochloride salt. This is often a crystalline solid, which aids in its purification and handling.

Synthetic Workflow and Data Summary

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Amide Coupling cluster_deprotection Deprotection & Salt Formation Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Hydrochloride Nicotinic_Acid->Nicotinoyl_Chloride Protocol 1 SOCl2 SOCl2 SOCl2->Nicotinoyl_Chloride Coupling_Reaction Amide Bond Formation (DCM, TEA) Nicotinoyl_Chloride->Coupling_Reaction Protocol 2 Boc_5_AVA Boc-5-Aminopentanoic Acid Boc_5_AVA->Coupling_Reaction Protected_Intermediate tert-Butyl (5-oxo-5-(pyridin-3-yl)pentyl)carbamate Coupling_Reaction->Protected_Intermediate Deprotection_Reaction Boc Deprotection (HCl in Dioxane) Protected_Intermediate->Deprotection_Reaction Protocol 3 Final_Product 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride Deprotection_Reaction->Final_Product

Caption: Synthetic workflow for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Table 1: Summary of Key Synthetic Parameters and Expected Data

ParameterPrecursor 1: Nicotinoyl Chloride HClPrecursor 2: Boc-5-Aminopentanoic AcidIntermediate: Boc-Protected AmineFinal Product: Dihydrochloride Salt
Molecular Formula C₆H₅Cl₂NOC₁₀H₁₉NO₄C₁₅H₂₂N₂O₃C₁₀H₁₆Cl₂N₂O
Molecular Weight 178.02 g/mol 217.26 g/mol 278.34 g/mol 251.15 g/mol [10]
Typical Yield >90%(Commercial)70-85%>90%
Physical Form Crystalline SolidWhite SolidOil or SolidWhite to off-white solid
Key Reagents Thionyl ChlorideDi-tert-butyl dicarbonateNicotinoyl Chloride HCl, TEAHCl in Dioxane

Characterization and Purity Assessment

Thorough characterization of the intermediate and final product is essential to validate the synthesis and ensure purity.

Characterization of the Intermediate: tert-Butyl (5-oxo-5-(pyridin-3-yl)pentyl)carbamate
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the range of δ 7.5-9.0 ppm), a broad singlet for the NH proton of the carbamate, a singlet at around δ 1.45 ppm for the nine protons of the tert-butyl group, and multiplets for the methylene protons of the pentanoyl chain.[8]

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the amide and carbamate groups (around δ 155-175 ppm), the carbons of the pyridine ring, the quaternary carbon of the Boc group (around δ 80 ppm), and the methyl carbons of the Boc group (around δ 28 ppm).[8]

  • FT-IR: The infrared spectrum will be characterized by strong absorption bands for the C=O stretching of the amide and carbamate groups (typically in the region of 1650-1750 cm⁻¹), and N-H stretching vibrations.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Characterization of the Final Product: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride
  • ¹H NMR (in D₂O or DMSO-d₆): The spectrum will be significantly different from the intermediate. The signal for the Boc group will be absent. The protons on the carbon adjacent to the newly formed ammonium group will be shifted downfield. The pyridine protons will also be shifted downfield due to the protonation of the pyridine nitrogen. Broad signals for the NH₃⁺ protons will be visible.

  • ¹³C NMR: The spectrum will lack the signals corresponding to the Boc group. The carbons adjacent to the ammonium group and the pyridine ring will show shifts consistent with protonation.

  • FT-IR: The IR spectrum will show broad absorption bands in the 2500-3000 cm⁻¹ region, characteristic of ammonium salt N-H stretching, in addition to the amide C=O stretch.

  • Elemental Analysis: Combustion analysis should provide the elemental composition (C, H, N, Cl) that matches the calculated values for the dihydrochloride salt, confirming its stoichiometry.

Conclusion and Future Perspectives

The synthetic route outlined in this technical guide provides a reliable and scalable method for the preparation of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. By understanding the rationale behind each step—from precursor activation and protection to the final deprotection and salt formation—researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific needs. The purity of the final product is paramount for its use in drug discovery and development, and the characterization methods described herein provide the necessary tools for its validation. This precursor remains a valuable building block, and the robust synthetic methodology presented here will continue to support the development of novel chemical entities in the pharmaceutical sciences.

References

  • PrepChem. Synthesis of Nicotinoyl chloride. [Online] Available at: [Link]

  • PrepChem. Synthesis of nicotinoyl chloride hydrochloride. [Online] Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Online] Available at: [Link]

  • Chemdad. Nicotinoyl chloride hydrochloride. [Online] Available at: [Link]

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  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Online] Available at: [Link]

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  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045–9050.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online] Available at: [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Arsyn Life Sciences. (5-Oxo-pentyl)-carbamic acid tert-butyl ester. [Online] Available at: [Link]

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3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

Introduction

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O and a formula weight of 251.15[1]. While specific, in-depth research on this particular molecule is not extensively available in peer-reviewed literature, its structural components—an aminopyridine core linked to an aminopentanoyl side chain—place it within a class of compounds of significant interest to researchers in medicinal chemistry and drug development. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the presence of amino and carbonyl functionalities suggests its potential as both a bioactive molecule and a versatile synthetic intermediate.

This guide provides a comprehensive overview of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, including a proposed synthetic route, methods for its analytical characterization, and a discussion of its potential biological and pharmacological applications based on the activities of structurally related compounds.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling for drug discovery.

PropertyValueSource
CAS Number 178758-80-0[1]
Molecular Formula C10H16Cl2N2O[1]
Formula Weight 251.15 g/mol [1]
IUPAC Name 3-(5-aminopentanoyl)pyridine;dihydrochlorideInferred

Proposed Synthesis

A potential starting material could be 3-aminopyridine, a versatile compound used in the synthesis of various bioactive molecules.[2][3] The synthesis could proceed via a Friedel-Crafts acylation or a related coupling reaction.

G cluster_0 Step 1: Protection of the Amino Group cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Friedel-Crafts Acylation of Pyridine cluster_3 Step 4: Deprotection and Salt Formation A 5-Aminopentanoic Acid B Boc-Protected 5-Aminopentanoic Acid A->B (Boc)2O, Base C Boc-Protected 5-Aminopentanoic Acid D Boc-Protected 5-Aminopentanoyl Chloride C->D SOCl2 or (COCl)2 E Pyridine G 3-(5-(Boc-amino)pentanoyl)pyridine E->G AlCl3 F Boc-Protected 5-Aminopentanoyl Chloride F->G AlCl3 H 3-(5-(Boc-amino)pentanoyl)pyridine I 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride H->I HCl in Dioxane or Ether

Caption: Proposed synthetic workflow for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Experimental Protocol (Proposed)
  • Protection of 5-Aminopentanoic Acid: 5-Aminopentanoic acid is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a suitable base (e.g., sodium hydroxide) in a solvent mixture like dioxane/water to yield N-Boc-5-aminopentanoic acid. The product is then isolated by acidification and extraction.

  • Formation of the Acyl Chloride: The N-Boc-5-aminopentanoic acid is then converted to its corresponding acyl chloride by reacting with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in an inert solvent like dichloromethane (DCM).

  • Friedel-Crafts Acylation: Pyridine is acylated with the prepared N-Boc-5-aminopentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in a non-polar solvent.

  • Deprotection and Dihydrochloride Salt Formation: The Boc protecting group is removed from the resulting 3-(5-(Boc-amino)pentanoyl)pyridine by treatment with a strong acid, such as hydrochloric acid in an organic solvent (e.g., dioxane or diethyl ether). This step simultaneously forms the dihydrochloride salt, which can often be precipitated and purified.

Analytical Characterization

To confirm the identity and purity of synthesized 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a suite of analytical techniques would be employed. These methods are standard for the characterization of novel organic compounds in drug discovery and development.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure by identifying the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) could be used to study its fragmentation pattern.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique would be crucial for assessing the purity of the compound and for its quantification in biological matrices during pharmacokinetic studies.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.

  • Elemental Analysis: To confirm the empirical formula and the formation of the dihydrochloride salt.

Potential Biological and Pharmacological Applications

The structural motifs within 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride suggest several potential avenues for biological activity, drawing parallels from existing research on similar molecules.

Intermediate for Pharmaceutical Synthesis

Aminopyridines are well-established as valuable intermediates in the synthesis of a wide range of pharmaceuticals.[2][3] The title compound, with its reactive amino group, could serve as a building block for more complex molecules targeting various diseases, including neurological disorders.[2]

Potential as a Nicotinamide N-methyltransferase (NNMT) Inhibitor

The pyridine core is a key feature of known inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases like obesity and diabetes.[6][7] For instance, 5-amino-1MQ is a potent NNMT inhibitor that has been shown to reverse high-fat diet-induced obesity in mice.[8] The structural similarity suggests that 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride could be investigated for similar inhibitory activity.

G cluster_0 Metabolic Regulation via NNMT Inhibition NNMT NNMT Enzyme MNA 1-Methylnicotinamide (Product) NNMT->MNA Catalyzes Methylation NAD Increased NAD+ Pool NNMT->NAD Leads to Target 3-(5-Amino-1-pentanoyl)pyridine (Hypothetical Inhibitor) Target->NNMT Inhibits SAM S-adenosyl methionine (Methyl Donor) SAM->NNMT NA Nicotinamide NA->NNMT Sirtuins Sirtuin Activation NAD->Sirtuins Activates Metabolism Improved Metabolic Health (e.g., increased energy expenditure) Sirtuins->Metabolism Promotes

Caption: Hypothetical mechanism of action via NNMT inhibition.

Ligand for Adenosine Receptors

Derivatives of aminopyridine, such as amino-3,5-dicyanopyridines, have been identified as potent and selective ligands for adenosine A1 receptors.[9][10] These receptors are involved in various physiological processes, and their modulation has therapeutic potential, for instance, in the treatment of epilepsy.[9] Given the shared aminopyridine scaffold, it would be worthwhile to screen 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride for activity at adenosine receptors.

Anticancer and Antimicrobial Potential

Other pyridine-containing heterocyclic structures, like 3-aminoimidazo[1,2-α]pyridines, have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[11] While a direct correlation cannot be drawn, the prevalence of the aminopyridine core in bioactive compounds warrants investigation into the potential cytotoxic or antimicrobial properties of the title compound.

Conclusion

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a molecule with significant untapped potential. While direct research is sparse, its structural characteristics firmly place it in a class of compounds that are highly relevant to modern drug discovery. Its value may lie not only as a potential therapeutic agent in its own right, possibly targeting metabolic or neurological pathways, but also as a key intermediate for the synthesis of more complex and potent drug candidates. Further research into its synthesis, characterization, and biological screening is warranted to fully elucidate its potential contributions to the fields of medicinal chemistry and pharmacology.

References

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Available from: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. Available from: [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. MDPI. Available from: [Link]

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  • Process for the preparation of 3-amino-pentan-1,5-diol. Google Patents.
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  • Everything You Need to Know About 5-Amino-1MQ. Peptide Sciences. Available from: [Link]

  • The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. ResearchGate. Available from: [Link]

  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. PubMed. Available from: [Link]

  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central. Available from: [Link]

  • Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. ResearchGate. Available from: [Link]

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An In-depth Technical Guide to the Safe Handling of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a chemical compound utilized in industrial and scientific research.[1] As with any chemical substance, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling protocols for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, drawing upon available data for the compound and established safety principles for structurally related pyridine derivatives. Given the limited specific toxicological data for this compound, a cautious approach is warranted, treating it as a potentially hazardous substance.

Chemical Identification and Properties

PropertyValueSource
Chemical Name 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride[1][2]
Synonyms 5-amino-1-pyridin-3-ylpentan-1-one,dihydrochloride; 3-(5-Aminopentanoyl)pyridine dihydrochloride; AC-5028[1]
CAS Number 178758-80-0[2][3]
Molecular Formula C10H16Cl2N2O[2]
Molecular Weight 251.15 g/mol [2]
Physical State No data available[1]
Color No data available[1]
Odor No data available[1]
Melting/Freezing Point No data available[1]
Boiling Point 396.3°C at 760 mmHg[1]
Flammability No data available[1]

Due to the lack of extensive physical and chemical data, it is prudent to handle this compound with the assumption that it may possess hazards associated with its parent structure, pyridine.

Hazard Identification and Risk Assessment

Potential Routes of Exposure:

cluster_exposure Potential Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation of dust or aerosols Respiratory_Irritation Respiratory tract irritation Inhalation->Respiratory_Irritation Skin_Contact Direct skin contact Skin_Irritation Skin irritation, dermatitis Skin_Contact->Skin_Irritation Eye_Contact Direct eye contact Eye_Damage Serious eye irritation or damage Eye_Contact->Eye_Damage Ingestion Accidental ingestion Systemic_Toxicity Systemic effects (e.g., on nervous system, liver, kidneys) Ingestion->Systemic_Toxicity

Caption: Potential routes of exposure and associated health effects.

GHS Hazard Classification for Pyridine (Reference):

Hazard ClassCategoryHazard Statement
Flammable liquids2H225: Highly flammable liquid and vapour
Acute toxicity, Oral4H302: Harmful if swallowed
Acute toxicity, Dermal4H312: Harmful in contact with skin
Acute toxicity, Inhalation4H332: Harmful if inhaled
Skin irritation2H315: Causes skin irritation
Eye irritation2AH319: Causes serious eye irritation

This table is for the parent compound, pyridine, and is provided as a reference for potential hazards.[5]

Safe Handling and Engineering Controls

A risk-based approach should be adopted when handling 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. The hierarchy of controls should be implemented to minimize potential exposure.

Elimination Elimination (Not applicable) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, goggles, lab coat) Administrative->PPE Spill Spill Occurs Evacuate Evacuate the immediate area Spill->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Collect absorbed material into a sealed container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of as hazardous waste Decontaminate->Dispose

Caption: General workflow for chemical spill response.

Step-by-Step Spill Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area. [6]2. Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill. [7]4. Collect: Place the contained material into a suitable, labeled, and sealed container for disposal. [8]5. Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

First Aid Measures

In case of accidental exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [7][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. [7][10]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][10]

Disposal Considerations

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride and any contaminated materials should be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a properly labeled, sealed, and compatible container. [8]* Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. [4]Do not pour down the drain or dispose of in regular trash. [7]Adhere to all local, state, and federal regulations for chemical waste disposal. [4]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • GOV.UK. Pyridine: incident management. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Avantor. (2011, August 29). MATERIAL SAFETY DATA SHEET - PYRIDINE. [Link]

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  • Penta chemicals. (2024, November 26). SAFETY DATA SHEET - Pyridine. [Link]

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  • Wako Pure Chemical Industries, Ltd. (2023, February 1). Pyridine Safety Data Sheet. [Link]

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  • National Institutes of Health. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a protein kinase C-iota inhibitor, against prostate cancer. [Link]

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A Guide to the Theoretical Mechanism of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride: From Structural Analysis to Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a synthetic compound whose biological activity and mechanism of action are not yet characterized in scientific literature. This technical guide provides a comprehensive theoretical framework for its potential mechanisms, derived from first-principle structural analysis and comparison with known pharmacophores. We deconstruct the molecule into its constituent moieties—a 3-acylpyridine core and a flexible 5-aminopentanoyl side chain—to propose three plausible biological hypotheses: (1) Inhibition of Nicotinamide N-methyltransferase (NNMT), (2) Modulation of Histone Deacetylases (HDACs), and (3) Interaction with Nicotinic Acetylcholine Receptors (nAChRs). For each hypothesis, this guide details the underlying scientific rationale and provides robust, step-by-step experimental protocols for in vitro validation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to systematically investigate the pharmacological identity of this compound.

Introduction: Unveiling a Molecule of Interest

The field of medicinal chemistry continuously explores novel chemical entities for therapeutic potential. Pyridine derivatives are a cornerstone of this research, forming the structural basis of numerous FDA-approved drugs.[1] Their prevalence is due to their versatile chemical properties and ability to engage in various biological interactions.[2] 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride enters this landscape as a molecule of unknown function but with significant structural features suggesting potential bioactivity.

Its structure consists of a pyridine ring acylated at the 3-position with a 5-aminopentanoyl chain. The 3-acylpyridine core is a known nicotinic acid antagonist, while the aminoketone scaffold is present in various pharmacologically active compounds.[3][4][5] This unique combination prompts a theoretical investigation into its likely molecular targets. This document serves as an in-depth guide to formulating and testing these hypotheses.

Chemical Identity and Structural Features

To build a mechanistic hypothesis, we must first analyze the molecule's structure.

  • Compound: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

  • Molecular Formula: C₁₀H₁₆Cl₂N₂O

  • Core Components:

    • 3-Acylpyridine Core: A pyridine ring substituted with a ketone. This moiety is electronically similar to nicotinamide, a vital cellular metabolite and enzyme substrate.

    • 5-Aminopentanoyl Linker: A five-carbon chain terminating in a primary amine. This flexible chain provides spatial separation between the pyridine core and the terminal amine, allowing for diverse interactions within a binding pocket. The terminal amine is protonated at physiological pH, providing a potential key ionic interaction point.

    • Dihydrochloride Salt: Indicates the presence of two basic nitrogen atoms (the pyridine nitrogen and the terminal amine) that are protonated, enhancing aqueous solubility.

The following diagram illustrates the key structural components of the molecule.

Caption: Chemical structure and key functional moieties of the title compound.

Part I: Theoretical Mechanisms of Action

Based on structural homology to known ligands and enzyme substrates, we propose three primary, testable hypotheses for the mechanism of action of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Hypothesis 1: Inhibition of Nicotinamide N-Methyltransferase (NNMT)

Rationale: NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds.[6][7] This process plays a role in metabolism and energy homeostasis. The 3-acylpyridine core of our target compound is a strong structural analogue of nicotinamide. Many potent NNMT inhibitors are based on quinolinium or pyridinium scaffolds, which share features with our molecule.[6][7][8] It is plausible that the pyridine ring could bind to the nicotinamide-binding pocket of NNMT, while the aminopentanoyl chain interacts with other residues, leading to competitive inhibition.

Proposed Signaling Pathway:

Compound 3-(5-Amino-1-pentanoyl)pyridine NNMT NNMT Enzyme Compound->NNMT Inhibits MNA 1-Methylnicotinamide (1-MNA) (Product) NNMT->MNA Catalyzes SAH SAH NNMT->SAH Catalyzes NAM Nicotinamide (NAM) NAM->NNMT Binds SAM SAM (Methyl Donor) SAM->NNMT Binds Metabolic Downstream Metabolic Effects MNA->Metabolic SAH->Metabolic

Caption: Proposed inhibitory action on the NNMT metabolic pathway.

Hypothesis 2: Inhibition of Histone Deacetylases (HDACs)

Rationale: HDACs are a class of enzymes crucial for epigenetic regulation.[9] HDAC inhibitors have emerged as important anticancer agents. The general pharmacophore for many HDAC inhibitors consists of three parts: a "cap" group that interacts with the surface of the enzyme, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site. Pyridine-containing moieties frequently serve as effective cap groups.[10][11][12][13] In our compound, the 3-acylpyridine could function as the cap group and the pentanoyl chain as the linker. While it lacks a classical ZBG like a hydroxamic acid, the terminal primary amine could potentially coordinate with the active site zinc or form critical hydrogen bonds with nearby residues, leading to enzyme inhibition.

Proposed Signaling Pathway:

Compound 3-(5-Amino-1-pentanoyl)pyridine HDAC HDAC Enzyme Compound->HDAC Inhibits Deacetylated Deacetylated Histone (Product) HDAC->Deacetylated Catalyzes Histone Acetylated Histone (Substrate) Histone->HDAC Binds Chromatin Chromatin Compaction Deacetylated->Chromatin Transcription Gene Transcription Repressed Chromatin->Transcription

Caption: Proposed inhibitory action on the HDAC-mediated deacetylation pathway.

Hypothesis 3: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: nAChRs are ligand-gated ion channels that respond to the neurotransmitter acetylcholine.[14] They are critical for neurotransmission in the central and peripheral nervous systems.[15] The structure of acetylcholine and the potent agonist nicotine both feature a cationic nitrogen and an electronegative region. The 3-acylpyridine structure of our compound bears a resemblance to these agonists.[16] The protonated pyridine nitrogen and the carbonyl oxygen could mimic the key interactions of acetylcholine at the receptor's binding site, located at the interface of receptor subunits. The terminal protonated amine could also play a role in binding or selectivity for specific nAChR subtypes. The compound could act as either an agonist (activating the channel) or an antagonist (blocking the channel).

Proposed Interaction at the Receptor:

Compound 3-(5-Amino-1-pentanoyl)pyridine nAChR Nicotinic ACh Receptor (Closed State) Compound->nAChR Binds (Agonist?) ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates nAChR_Open Nicotinic ACh Receptor (Open State) nAChR->nAChR_Open Ion_Flow Cation Influx (Na+, Ca2+) nAChR_Open->Ion_Flow Depolarization Neuronal Depolarization Ion_Flow->Depolarization Antagonist Alternatively, compound could bind and prevent ACh activation (Antagonist action). Antagonist->Compound

Caption: Proposed modulatory action at a nicotinic acetylcholine receptor (nAChR).

Part II: Experimental Validation Protocols

To move from theory to evidence, each hypothesis must be tested with a validated, reproducible experimental system. The following section provides detailed protocols for initial in vitro screening.

Protocol for Validating NNMT Inhibition

This protocol uses a fluorometric, coupled-enzyme assay to measure NNMT activity. The SAH produced by NNMT is hydrolyzed to homocysteine, whose free thiol group reacts with a probe to generate a fluorescent signal.[17] A decrease in fluorescence indicates inhibition.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - NNMT Assay Buffer - Recombinant NNMT Enzyme - SAM & Nicotinamide Substrates - Test Compound Dilutions prep_plate Dispense 50 µL of 3x Test Compound dilutions into 96-well plate prep_reagents->prep_plate add_enzyme Add 75 µL of NNMT Reaction Mix (Enzyme, SAM) prep_plate->add_enzyme incubate1 Incubate at 37°C for 15 min add_enzyme->incubate1 add_sub Add 25 µL Nicotinamide to start reaction incubate1->add_sub incubate2 Incubate at 37°C for 60 min add_sub->incubate2 add_dev Add 50 µL Thiol Detecting Probe Working Solution incubate2->add_dev incubate3 Incubate at RT for 5 min add_dev->incubate3 read_plate Read Fluorescence (Ex/Em = 392/482 nm) incubate3->read_plate calc Calculate % Inhibition relative to vehicle control read_plate->calc plot Plot dose-response curve and determine IC50 calc->plot

Sources

Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of Anabaseine via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Anabaseine (3,4,5,6-tetrahydro-2,3′-bipyridine) is a potent nicotinic acetylcholine receptor (nAChR) agonist of significant interest in neuroscience and drug development.[1] Its value as a pharmacological tool and a scaffold for novel therapeutics, such as treatments for cognitive disorders like Alzheimer's disease and schizophrenia, necessitates reliable synthetic routes.[2] This application note provides a detailed, field-tested protocol for the synthesis of anabaseine from the commercially available precursor, 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. The synthesis hinges on a robust, base-mediated intramolecular cyclization and dehydration reaction. This guide offers a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, purification methods, and expected analytical characterization, designed for researchers in chemical synthesis and drug development.

Introduction and Scientific Background

Anabaseine is a naturally occurring alkaloid originally isolated from nemertine worms and certain ant species.[1][3] Structurally, it is an analog of nicotine and anabasine, consisting of a tetrahydropyridine ring linked to a pyridine ring.[1] Its primary mechanism of action involves binding to nAChRs, with a notable affinity for the α7 subtype, leading to neuronal depolarization.[1] This activity has made anabaseine a critical lead compound in the development of selective nAChR agonists.

The synthesis described herein proceeds via an intramolecular condensation reaction. The starting material, an aminoketone dihydrochloride, is first neutralized to yield the free base. This intermediate then undergoes a spontaneous, heat-promoted cyclization to form a cyclic hemiaminal, which subsequently dehydrates to form the stable cyclic imine structure of anabaseine. This method offers a straightforward and efficient pathway to this valuable compound.

Reaction Mechanism and Rationale

The conversion of 3-(5-Amino-1-pentanoyl)pyridine to anabaseine is a classic example of intramolecular imine formation, also known as a condensation reaction.[4][5] The process can be dissected into three key stages:

  • Liberation of the Free Amine: The starting material is a dihydrochloride salt, meaning the primary amine is protonated and non-nucleophilic. The addition of a base, such as sodium hydroxide (NaOH), is critical to deprotonate the ammonium salt, yielding the free primary amine. This step is essential to "activate" the nucleophile for the subsequent reaction.

  • Intramolecular Nucleophilic Attack: Once the amine is deprotonated, it acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone within the same molecule. This attack forms a five-membered ring intermediate, a cyclic carbinolamine (or hemiaminal). This step is favored due to the formation of a stable six-membered ring.[4]

  • Dehydration to Form the Imine: The carbinolamine intermediate is generally unstable. Under heating, it readily eliminates a molecule of water (dehydration). This elimination step is the driving force of the reaction, leading to the formation of a stable carbon-nitrogen double bond (an imine) within the newly formed ring, yielding the final anabaseine product.[6]

Anabaseine_Synthesis_Mechanism cluster_0 Step 1: Free Amine Liberation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Start 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride FreeAmine Free Aminoketone Start->FreeAmine 2 NaOH - 2 H₂O - 2 NaCl Carbinolamine Cyclic Carbinolamine (Hemiaminal Intermediate) FreeAmine->Carbinolamine Nucleophilic Attack Anabaseine Anabaseine (Final Product) Carbinolamine->Anabaseine Heat (-H₂O)

Caption: Mechanism of Anabaseine Synthesis.

Experimental Protocol

This protocol details the synthesis of anabaseine on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent / MaterialGradeSupplierPart NumberNotes
3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride≥95%Sigma-Aldriche.g., 479271Starting Material
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientifice.g., S318Used for neutralization. Handle with care.[2][7]
Dichloromethane (DCM, CH₂Cl₂)ACS Grade, ≥99.5%VWRe.g., BDH2101Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularAcros Organicse.g., 19041Drying agent
Deionized Water (DI H₂O)Type IIIn-houseN/AUsed for workup
Round-bottom flask (100 mL)Borosilicate glassKimbleN/AReaction vessel
Reflux condenserBorosilicate glassAce GlassN/A
Separatory funnel (250 mL)Borosilicate glassPyrexN/AFor liquid-liquid extraction
Magnetic stirrer and stir barN/AIKAN/A
Heating mantleN/AGlas-ColN/A
Rotary evaporatorN/ABüchiN/AFor solvent removal
Step-by-Step Procedure

Caption: Experimental Workflow for Anabaseine Synthesis.

  • Preparation of Reagents:

    • Prepare a 2 M solution of sodium hydroxide by carefully dissolving 4.0 g of NaOH pellets in 50 mL of deionized water. Caution: This process is highly exothermic. Always add NaOH to cold water slowly and with stirring.[2]

  • Liberation of Free Amine:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride (e.g., 2.49 g, 10.0 mmol).

    • Add 25 mL of deionized water and stir until the solid is fully dissolved.

    • Cool the flask in an ice bath. Slowly add the 2 M NaOH solution dropwise with vigorous stirring until the pH of the solution is >12 (check with pH paper). Approximately 10-12 mL will be needed.

  • Intramolecular Cyclization:

    • Remove the ice bath and attach a reflux condenser to the flask.

    • Heat the reaction mixture to 50 °C using a heating mantle and allow it to stir at this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the aqueous solution to a 250 mL separatory funnel.

    • Extract the product from the aqueous layer with dichloromethane (3 x 40 mL).

    • Combine the organic layers in an Erlenmeyer flask.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate for 15-20 minutes.

    • Decant or filter the dried solution to remove the Na₂SO₄.

    • Remove the solvent using a rotary evaporator to yield the crude anabaseine as a yellowish oil.

  • Purification:

    • The crude product can be purified by column chromatography on alumina using a solvent system such as ethyl acetate/hexanes or by vacuum distillation (boiling point ~110-120 °C).[1][2]

Expected Results and Characterization

The successful synthesis will yield anabaseine as a yellowish, oily liquid.[1] The expected yield for this procedure is typically in the range of 70-85%.

ParameterExpected Value
Molecular Formula C₁₀H₁₂N₂
Molar Mass 160.22 g/mol [1]
Appearance Yellowish Oil[1]
Theoretical Yield 1.60 g (based on 10.0 mmol starting material)
Expected Yield 1.12 - 1.36 g (70-85%)
¹H NMR (CDCl₃)See below for typical shifts.
¹³C NMR (CDCl₃)See below for typical shifts.
Mass Spec (ESI-MS) m/z 161.1 [M+H]⁺[8]

¹H and ¹³C NMR Spectroscopy: The structure of the synthesized anabaseine should be confirmed using NMR spectroscopy. While specific shifts can vary slightly based on solvent and concentration, representative data are as follows:

  • ¹H NMR (300 MHz, CDCl₃, δ): ~8.95 (d, 1H), ~8.60 (dd, 1H), ~8.10 (dt, 1H), ~7.30 (dd, 1H), ~3.90 (t, 2H), ~2.60 (t, 2H), ~1.90 (m, 4H).

  • ¹³C NMR (75 MHz, CDCl₃, δ): ~170.1, 151.0, 148.5, 134.5, 133.0, 123.5, 48.0, 31.0, 22.0, 19.5.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 161.1.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Incomplete neutralization of the starting material. Insufficient heating time/temp.Ensure pH is >12 before heating. Use a calibrated thermometer. Increase reflux time and monitor by TLC.
Product is Contaminated Incomplete reaction. Inefficient extraction.Ensure the reaction goes to completion via TLC. Perform extractions diligently. Purify carefully via column chromatography.
Emulsion during Extraction Vigorous shaking of the separatory funnel.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Use gentle inversions instead of shaking.
Final Product is Wet Insufficient drying of the organic layer.Use an adequate amount of anhydrous Na₂SO₄ and allow sufficient time for drying.

Safety and Handling Precautions

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[9] Always wear gloves, safety goggles, and a lab coat when handling. Work in a fume hood. Neutralize spills with a weak acid (e.g., citric acid solution).[7]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling must be done in a well-ventilated fume hood.

  • Anabaseine: As a potent nAChR agonist, anabaseine is toxic and should be handled with care.[10] Avoid skin contact and inhalation. Wear appropriate PPE.

References

  • Anabaseine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Benowitz, N. L., et al. (2012). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Anabaseine. (2022). American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Kem, W. R., et al. (2023). Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean. MDPI. Retrieved January 21, 2026, from [Link]

  • Sobarzo-Sánchez, E., et al. (n.d.). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Retrieved January 21, 2026, from [Link]

  • Anabasine mass spectrum. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Reaction with Primary Amines to form Imines. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Imine Formation Mechanism. (2019). YouTube. Retrieved January 21, 2026, from [Link]

  • Safe Handling Guide: Sodium Hydroxide. (n.d.). CORECHEM Inc. Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet - Sodium Hydroxide. (n.d.). Certuss. Retrieved January 21, 2026, from [Link]

  • Anabasine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

using 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthetic Utility of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Introduction

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a bifunctional organic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a primary aliphatic amine, a ketone, and a pyridine ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules and complex chemical probes. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and synthetic protocols involving this reagent.

The presence of both a nucleophilic amino group and an electrophilic ketone carbonyl group within the same molecule allows for sequential or orthogonal chemical transformations. The pyridine moiety, a common feature in many pharmaceuticals, can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, and can also participate in crucial binding interactions with biological targets[1]. This document outlines detailed protocols for the derivatization of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride and discusses its potential as a linker in bioconjugation strategies.

Chemical Properties and Handling

PropertyValueSource
CAS Number 178758-80-0[2][3]
Molecular Formula C₁₀H₁₆Cl₂N₂O[4]
Molecular Weight 251.15 g/mol [4]
Appearance White to off-white solidN/A
Solubility Soluble in water and polar organic solvents like methanol and DMSO.N/A

Handling and Storage: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is supplied as a dihydrochloride salt, which enhances its stability and solubility in aqueous media. As a hydrochloride salt, it is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place. For reactions requiring the free base, the hydrochloride salt can be neutralized with a suitable base, such as triethylamine or sodium bicarbonate.

Applications in Organic Synthesis

The unique trifunctional nature of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride makes it a valuable starting material for a variety of synthetic applications.

Elaboration of the Primary Amino Group: Synthesis of Amide Derivatives

The primary amino group is a key handle for introducing a wide range of substituents via N-acylation. This allows for the exploration of structure-activity relationships (SAR) by systematically varying the acyl group. The resulting amides are common functionalities in many drug molecules.

Protocol 1: General Procedure for N-Acylation

This protocol describes a representative procedure for the acylation of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride with an acid chloride.

Materials:

  • 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Benzoyl chloride (or other acid chloride/anhydride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Preparation of the Free Base: In a round-bottom flask, suspend 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) dropwise at 0 °C to neutralize the hydrochloride salt and generate the free amine in situ. Stir the mixture for 15 minutes.

  • Acylation Reaction: To the resulting solution, add benzoyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-acylated product.

Expected Outcome: This procedure is expected to yield the corresponding N-benzoyl derivative in good yield. The reaction can be adapted for a variety of acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to generate a library of amide derivatives.

N-Acylation_Workflow start Start with 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride free_base Generate Free Base (TEA, DCM, 0 °C) start->free_base acylation Acylation (Benzoyl Chloride, 0 °C to RT) free_base->acylation workup Aqueous Work-up (NaHCO₃, Brine) acylation->workup purification Purification (Silica Gel Chromatography) workup->purification product Final Product: N-Acylated Derivative purification->product

Caption: Workflow for the N-acylation of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Modification of the Ketone: Synthesis of Amines via Reductive Amination

The ketone functionality can be converted into a secondary or tertiary amine through reductive amination. This reaction expands the structural diversity of the derivatives by introducing new amino substituents, which can be crucial for modulating biological activity and physicochemical properties.

Protocol 2: General Procedure for Reductive Amination

This protocol provides a method for the reductive amination of the ketone with a primary amine.

Materials:

  • 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

  • Methanol (MeOH)

  • Benzylamine (or other primary/secondary amine)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride (1.0 eq) and benzylamine (1.2 eq) in methanol, add a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood. STAB can be used as a less toxic alternative.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine derivative.

Reductive_Amination_Scheme reagent1 3-(5-Amino-1-pentanoyl)pyridine (as free base) conditions 1. MeOH, Acetic Acid 2. NaBH₃CN reagent1->conditions reagent2 + Benzylamine reagent2->conditions product Secondary Amine Derivative conditions->product

Caption: General scheme for reductive amination of the ketone moiety.

Application as a Linker in Bioconjugation

The bifunctional nature of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride makes it a suitable candidate for use as a linker molecule in the field of bioconjugation, for example, in the development of Antibody-Drug Conjugates (ADCs) or PROTACs. The primary amine can be coupled to a payload molecule (e.g., a cytotoxic drug or a fluorescent dye) containing a carboxylic acid, while the pyridine ring could be further functionalized to attach to a protein or another molecule of interest. The pentanoyl chain provides a flexible spacer between the two conjugated entities.

The criteria for an effective linker in bioconjugation include high stability in plasma and efficient conjugation under biocompatible conditions[5]. The amide bond formed from the acylation of the amino group is generally stable. The pyridine ring offers a site for further modification, potentially through palladium-catalyzed cross-coupling reactions after appropriate functionalization (e.g., halogenation), to connect to other molecular components.

Bioconjugation_Concept cluster_linker Linker Synthesis cluster_conjugation Bioconjugation reagent 3-(5-Amino-1-pentanoyl)pyridine payload_coupling Couple to Payload (e.g., Drug) via Amide Bond Formation reagent->payload_coupling functionalized_linker Functionalized Linker-Payload Construct protein_coupling Couple to Biomolecule (e.g., Antibody) via Pyridine Ring functionalized_linker->protein_coupling product Final Bioconjugate (e.g., ADC) protein_coupling->product

Caption: Conceptual workflow for using the title compound as a linker in bioconjugation.

Conclusion

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a valuable and versatile building block for organic synthesis. Its multiple functional groups allow for a wide range of chemical transformations, making it an ideal starting material for the synthesis of compound libraries for drug discovery and for the development of chemical probes and bioconjugates. The protocols provided in this application note serve as a guide for researchers to harness the synthetic potential of this reagent in their research endeavors. The incorporation of the pyridine moiety is particularly relevant for the development of novel therapeutics, where it can play a significant role in target engagement and pharmacokinetic profiles[1][6].

References

  • 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride - CHEMICAL POINT. (n.d.). Retrieved from Chemical Point website. [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (2020). PLoS ONE, 15(7), e0234779. [Link]

  • Impact of pyridine incorporation into amino acids and peptide drugs. (2021). RSC Medicinal Chemistry, 12(10), 1644-1667. [Link]

  • Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses. (2008). Journal of Medicinal Chemistry, 51(20), 6503-6511. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2018). Symmetry, 10(11), 585. [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). RSC Chemical Biology, 2(5), 1313-1331. [Link]

  • Synthesis and identification of[2][7][8]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. (2007). Journal of Medicinal Chemistry, 50(23), 5723-5733. [Link]

  • In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. (2020). PeerJ, 8, e9381. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega, 8(49), 47008-47025. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2016). In Beta-Secretase (BACE1) Inhibitors. IntechOpen. [Link]

  • 2-(3-{1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, [18F]DCFPyL, a PSMA-based PET Imaging Agent for Prostate Cancer. (2011). Clinical Cancer Research, 17(21), 6654-6663. [Link]

Sources

Application Note: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride: A Versatile Heterocyclic Building Block for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Detailed experimental procedures for the synthesis and specific applications of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride are not extensively reported in publicly available scientific literature. Therefore, the following application note provides a representative, scientifically plausible protocol based on established principles of organic synthesis and medicinal chemistry. The reaction conditions and application are illustrative and may require optimization. Researchers should always exercise caution and perform small-scale trials before scaling up.

Introduction

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its molecular architecture, which includes a pyridine ring acylated with a 5-aminopentanoyl side chain, offers two distinct reactive sites: the pyridine nitrogen and the terminal primary amine. This dual functionality allows it to serve as a versatile scaffold or linker in the synthesis of more complex molecules with potential therapeutic activities. The pyridine motif is a prevalent feature in numerous biologically active compounds, while the amino-functionalized side chain provides a convenient point of attachment for conjugation to other molecular entities, such as peptides, proteins, or other small molecule fragments.[1] This application note presents a detailed, illustrative protocol for the synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride and a representative protocol for its application as a key building block in the synthesis of a novel chemical entity.

Chemical Properties

PropertyValue
Chemical Name 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride
CAS Number 178758-80-0[2][3][4]
Molecular Formula C10H16Cl2N2O[4]
Molecular Weight 251.15 g/mol [4]
Appearance Expected to be a solid
Solubility Expected to be soluble in water and polar organic solvents

Proposed Synthesis Protocol

The synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride can be approached through a multi-step sequence commencing with readily accessible starting materials. A viable synthetic strategy involves the Friedel-Crafts acylation of a suitable pyridine derivative, followed by functional group manipulations to install the amino group.[5][6] It is important to note that direct Friedel-Crafts acylation on pyridine itself is challenging due to the deactivation of the aromatic ring by the nitrogen atom.[7] Consequently, an alternative approach is proposed herein, which entails the coupling of a pyridine-containing organometallic reagent with an acyl chloride bearing a protected amino group.

Overall Synthetic Scheme

Synthetic_Scheme A 3-Bromopyridine C 3-Pyridylmagnesium bromide A->C Step 1a B Mg, THF E 3-(5-(Boc-amino)-1-pentanoyl)pyridine C->E Step 1b D 5-(Boc-amino)pentanoyl chloride D->E G 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride E->G Step 2 F HCl in Dioxane

Caption: Proposed two-step synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Step 1: Synthesis of 3-(5-(Boc-amino)-1-pentanoyl)pyridine

This step involves the formation of a Grignard reagent from 3-bromopyridine and its subsequent reaction with a protected amino-acyl chloride.

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • 5-(tert-Butoxycarbonylamino)pentanoic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Protocol:

  • Preparation of 5-(Boc-amino)pentanoyl chloride:

    • To a solution of 5-(tert-butoxycarbonylamino)pentanoic acid (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

  • Grignard Reaction:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of a solution of 3-bromopyridine (1.0 eq) in anhydrous THF via the dropping funnel.

    • Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 3-bromopyridine solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C.

    • Slowly add a solution of the freshly prepared 5-(Boc-amino)pentanoyl chloride in anhydrous THF.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-(5-(Boc-amino)-1-pentanoyl)pyridine.

Step 2: Deprotection to 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

This step involves the removal of the Boc protecting group under acidic conditions to yield the final product as its dihydrochloride salt.

Materials:

  • 3-(5-(Boc-amino)-1-pentanoyl)pyridine

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

Protocol:

  • Dissolve 3-(5-(Boc-amino)-1-pentanoyl)pyridine (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product will likely precipitate out of the solution. If not, add anhydrous diethyl ether to induce precipitation.

  • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride as a solid.

Application Protocol: Synthesis of a Novel Pyridine-Containing Peptide Conjugate

This protocol outlines the use of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride as a foundational component for the synthesis of a simple dipeptide conjugate. This serves as a representative example of its utility in the generation of novel chemical entities for screening in drug discovery pipelines.

Workflow for Peptide Conjugation

Peptide_Conjugation_Workflow A 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride D Reaction in DMF A->D B N-Boc-Glycine B->D C Coupling Reagents (e.g., HATU, DIPEA) C->D E Boc-Gly-(3-(5-pentanoyl)pyridine) D->E F Purification (HPLC) E->F G Characterization (LC-MS, NMR) F->G

Caption: Workflow for the synthesis of a peptide conjugate using 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Materials:

  • 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

  • N-Boc-Glycine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol:

  • Reaction Setup:

    • To a solution of N-Boc-Glycine (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

    • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.2 eq) to neutralize the hydrochloride salts and the reaction mixture.

    • Add the solution of the pyridine derivative to the pre-activated N-Boc-Glycine solution.

  • Reaction:

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient with 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Safety and Handling

  • As with any chemical, 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10][11]

  • The synthesis and handling of this compound should be performed in a well-ventilated fume hood.

  • For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.[8][9][10][11]

Conclusion

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a valuable and versatile building block for the synthesis of novel compounds in both academic research and industrial drug discovery. The protocols detailed in this note provide a plausible synthetic route for its preparation and a representative example of its application in peptide conjugation. These methodologies can be readily adapted and optimized for the synthesis of a diverse range of derivatives for various research applications.

References

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. (2018-07-17). Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. CHEMICAL POINT. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acyl
  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. (2025-09-19). Available at: [Link]

  • Synthesis of 3-acetyl pyridine. PrepChem.com. Available at: [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. University of Arizona. Available at: [Link]

  • MATERIAL SAFETY D
  • 3 - SAFETY D
  • Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. ResearchGate. (2025-08-06). Available at: [Link]

  • Prepar
  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. (2025-08-06). Available at: [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a PKC-ι specific inhibitor. National Institutes of Health. Available at: [Link]

  • Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. Available at: [Link]

  • Everything You Need to Know About 5-Amino-1MQ. Peptide Sciences. Available at: [Link]

  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. Swolverine. (2025-08-09). Available at: [Link]

  • 3-Amino-5-methylpyridine 97%. Sigma-Aldrich.
  • Process for the preparation of 3-amino-5-methylpyrazole.
  • 5-Amino-1MQ. GenOracle. Available at: [Link]

  • Process for the preparation of 3-amino-pentan-1,5-diol.
  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central. Available at: [Link]

  • 5-(Tryptophyl)amino-1,3-dioxoperhydropyrido[1,2-c]pyrimidine-based potent and selective CCK(1) receptor antagonists: structural modifications at the tryptophan domain. PubMed. Available at: [Link]

  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. PubMed. (2021-09-10). Available at: [Link]

  • 5-(Tryptophyl)amino-1,3-dioxoperhydropyrido[1,2-c]pyrimidine-based potent and selective CCK(1)receptor antagonists: structure-activity relationship studies on the substituent at N2-position. PubMed. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust methodology for the purification of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a key intermediate in pharmaceutical synthesis. The protocol emphasizes a multi-step approach, commencing with a preliminary acid-base extraction to remove neutral and acidic impurities, followed by a strategically designed recrystallization process to achieve high purity. The rationale behind each step is thoroughly explained, providing researchers with the foundational knowledge to adapt and troubleshoot the procedure. This document also outlines analytical techniques for purity assessment and discusses the management of potential process-related impurities.

Introduction: The Importance of Purity for Amine-Containing Pharmaceutical Intermediates

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development. The presence of both a primary amine and a pyridine ring makes it a versatile building block for the synthesis of a wide range of biologically active compounds. As with any active pharmaceutical ingredient (API) intermediate, achieving a high degree of purity is paramount. Impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product.

This application note provides a detailed, scientifically-grounded protocol for the purification of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. The methodology is designed to be both effective and adaptable, allowing for optimization based on the specific impurity profile of the crude material.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is essential for developing an effective purification strategy.

Table 1: Physicochemical Properties of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

PropertyValueSource
Chemical Formula C₁₀H₁₆Cl₂N₂O
Molecular Weight 251.15 g/mol
Appearance Off-white to pale yellow solid (predicted)General knowledge of similar compounds
Boiling Point 396.3 °C at 760 mmHgN/A
Melting Point Data not availableN/A
Solubility Expected to be soluble in water and lower alcohols. Low solubility in non-polar organic solvents.
Anticipated Impurities

The nature and quantity of impurities will largely depend on the synthetic route employed. Common impurities in the synthesis of related aminopyridine derivatives may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Side-Reaction Products: Isomers, over-alkylated or acylated species.

  • Reagents and Catalysts: Inorganic salts and residual catalysts.

  • Solvents: Residual solvents from the reaction and initial work-up.

Purification Strategy: A Multi-Faceted Approach

The proposed purification strategy employs a combination of techniques to address a broad spectrum of potential impurities. The overall workflow is depicted in the diagram below.

PurificationWorkflow Crude Crude 3-(5-Amino-1-pentanoyl)pyridine Dihydrchloride Dissolution Dissolution in Water Crude->Dissolution Basification Basification to Free Base (e.g., with NaHCO₃) Dissolution->Basification Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Basification->Extraction Aq_Phase Aqueous Phase (Inorganic Salts) Extraction->Aq_Phase Discard Org_Phase Organic Phase (Free Base) Extraction->Org_Phase Drying Drying of Organic Phase (e.g., Na₂SO₄) Org_Phase->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Free_Base Crude Free Base Evaporation->Free_Base Salt_Formation Salt Formation with HCl in an Organic Solvent (e.g., Isopropanol) Free_Base->Salt_Formation Crude_Salt Crude Dihydrochloride Salt Salt_Formation->Crude_Salt Recrystallization Recrystallization Crude_Salt->Recrystallization Pure_Solid Pure 3-(5-Amino-1-pentanoyl)pyridine Dihydrchloride Recrystallization->Pure_Solid Drying_Final Vacuum Drying Pure_Solid->Drying_Final Final_Product Final Purified Product Drying_Final->Final_Product

Application Note: Comprehensive NMR Characterization of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the structural elucidation and characterization of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. We present field-proven protocols for sample preparation, data acquisition for both ¹H and ¹³C NMR, and an in-depth guide to spectral interpretation. This note is designed for researchers, scientists, and drug development professionals who require robust, self-validating methodologies for the analysis of complex small molecules containing both pyridine and aliphatic amine functionalities.

Introduction and Scientific Context

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a molecule of interest that incorporates three key structural features: a substituted pyridine ring, an aliphatic ketone, and a primary aliphatic amine, the latter two of which are protonated in the dihydrochloride salt form. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for unambiguously confirming the chemical structure, assessing purity, and understanding the electronic environment of each atom within such a molecule.[1]

The presence of two protonated nitrogen atoms—one in the aromatic pyridine ring and one in the aliphatic chain—significantly influences the chemical shifts of nearby protons and carbons. The positive charges cause a substantial deshielding effect, shifting associated signals downfield in the NMR spectrum.[2] This guide will detail the precise experimental conditions and interpretive strategies required to navigate these effects and achieve a complete and accurate structural assignment.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used throughout this document:

Experimental Protocols: A Self-Validating Workflow

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and correctly calibrated acquisition parameters.[3] The following protocols are designed to produce high-resolution, reproducible data.

Materials and Equipment
  • Analyte: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride (CAS: 178758-80-0)[4][5]

  • Deuterated Solvent: Deuterium oxide (D₂O, 99.9% D)

  • Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or none, referencing to residual HDO at δ 4.79 ppm.

  • NMR Tubes: High-precision 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[6]

  • Glassware: Clean, dry glass vial, Pasteur pipettes

  • Filtration: Pipette with a cotton or glass wool plug[6][7]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

Protocol 1: Sample Preparation

The dihydrochloride salt form of the analyte dictates the choice of a polar protic solvent to ensure complete dissolution.

  • Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry glass vial.[6][8]

  • Dissolution: Add approximately 0.7 mL of D₂O to the vial. Gently vortex or swirl the vial until the sample is fully dissolved. The solution should be clear and colorless.

  • Filtration: Prepare a Pasteur pipette with a small, tight plug of cotton or glass wool. Filter the sample solution directly into the NMR tube to remove any particulate matter.[6]

    • Scientist's Note (Trustworthiness): This filtration step is critical. Insoluble particles disrupt the magnetic field homogeneity, leading to poor shimming, broad spectral lines, and reduced resolution, which can obscure important coupling information.[3]

  • Final Volume: Ensure the solvent height in the NMR tube is at least 4.5-5 cm to be properly positioned within the instrument's detection coil.[6][9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be adjusted as necessary.

Parameter ¹H NMR Acquisition ¹³C NMR Acquisition Rationale / Scientist's Note
Pulse Program zg30 or equivalentzgpg30 or equivalentStandard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C to enhance signal via NOE.
Solvent D₂OD₂OEnsures analyte solubility and allows for N-H proton exchange.
Temperature 298 K (25 °C)298 K (25 °C)Standard temperature for reproducibility.
Spectral Width 16 ppm (~6400 Hz)240 ppm (~24150 Hz)Encompasses aromatic, aliphatic, and exchangeable proton regions for ¹H; covers carbonyl, aromatic, and aliphatic carbons for ¹³C.
Number of Scans 16 to 641024 to 4096¹H is highly abundant, requiring fewer scans. The low natural abundance of ¹³C (~1.1%) necessitates significantly more scans for adequate signal-to-noise.[8]
Relaxation Delay (d1) 2 seconds2 secondsAllows for sufficient relaxation of protons between pulses. A longer delay may be needed for fully quantitative ¹³C data.
Acquisition Time ~2.5 seconds~1.1 secondsBalances resolution with experimental time.

Workflow for NMR Characterization

The logical flow from sample handling to final data interpretation is crucial for an efficient and accurate analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_analysis Data Analysis & Interpretation weigh 1. Weigh Analyte (5-10 mg ¹H, 20-50 mg ¹³C) dissolve 2. Dissolve in D₂O (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube (Remove Particulates) dissolve->filter shim 4. Insert Sample & Shim (Optimize B₀ Homogeneity) filter->shim H1_acq 5. Acquire ¹H Spectrum (16-64 Scans) shim->H1_acq C13_acq 6. Acquire ¹³C Spectrum (1024+ Scans) H1_acq->C13_acq process 7. Process Data (FT, Phase, Baseline Correction) C13_acq->process assign_H1 8. Assign ¹H Signals (Shifts, Integrals, Multiplicity) process->assign_H1 assign_C13 9. Assign ¹³C Signals (Chemical Shifts) process->assign_C13 structure 10. Final Structure Verification assign_H1->structure assign_C13->structure

Figure 1: Standard workflow for the NMR characterization of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Data Interpretation and Spectral Assignment

Expected ¹H NMR Spectrum

The protonation of both the pyridine and amine nitrogens results in a significant downfield shift for all protons compared to the free base.[2] The use of D₂O as a solvent will cause the labile protons on the nitrogen atoms (N-H⁺ and -NH₃⁺) to exchange with deuterium, leading to their disappearance from the spectrum.[10][11] This is a key diagnostic feature.

Table 1: Predicted ¹H NMR Assignments (D₂O, 400 MHz)

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment Rationale
H2~9.0 - 9.2Singlet (s) or narrow Doublet (d)1HMost deshielded aromatic proton, adjacent to the protonated pyridine nitrogen (N⁺-H).
H6~8.8 - 9.0Doublet (d)1Hα-proton to the pyridine nitrogen, deshielded.
H4~8.6 - 8.8Doublet (d) or Doublet of Triplets (dt)1Hγ-proton, deshielded by resonance and proximity to N⁺-H.
H5~8.0 - 8.2Triplet (t) or Doublet of Doublets (dd)1Hβ-proton, least deshielded of the aromatic protons.[1]
H8 (α-keto)~3.2 - 3.4Triplet (t)2HMethylene protons α to the electron-withdrawing carbonyl group.
H12 (α-amino)~3.0 - 3.2Triplet (t)2HMethylene protons α to the electron-withdrawing ammonium group (-NH₃⁺).[10][11]
H9, H11~1.7 - 2.0Multiplet (m)4HAliphatic methylene protons β to the carbonyl and ammonium groups.
H10~1.5 - 1.7Multiplet (m)2HCentral methylene group, most shielded of the aliphatic chain protons.
Expected ¹³C NMR Spectrum

The ¹³C spectrum provides a map of the carbon backbone. The signals are typically sharp singlets due to broadband proton decoupling.

Table 2: Predicted ¹³C NMR Assignments (D₂O, 100 MHz)

Carbon(s) Predicted δ (ppm) Assignment Rationale
C7 (C=O)~195 - 205Carbonyl carbon, highly deshielded.
C2, C6~145 - 155Aromatic carbons α to the protonated nitrogen, highly deshielded.
C4~140 - 145Aromatic carbon γ to the protonated nitrogen.
C3, C5~125 - 135Aromatic carbons β to the nitrogen and the C3 attached to the acyl group.
C12 (α-amino)~38 - 42Aliphatic carbon α to the ammonium group.[10][11]
C8 (α-keto)~35 - 40Aliphatic carbon α to the carbonyl group.
C9, C11~25 - 30Aliphatic carbons β to the functional groups.
C10~20 - 25Central aliphatic carbon, most shielded.

Conclusion

This application note provides a comprehensive and robust framework for the NMR characterization of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided interpretation guide, which accounts for the significant electronic effects of the two protonated nitrogen centers, enables accurate and confident structural verification. This methodology forms a self-validating system essential for quality control and characterization in pharmaceutical and chemical research.

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • JoVE. (2025). NMR Spectroscopy Of Amines.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Dagnall, S. P., Hague, D. N., & McAdam, M. E. (1984). ¹³C nuclear magnetic resonance study of some aliphatic polyamines. Journal of the Chemical Society, Perkin Transactions 2, 435-440.
  • Eggert, H., & Djerassi, C. (1973). Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines. Journal of the American Chemical Society, 95(11), 3710-3718.
  • (Reference on NMR spectra of pyridine hydrochlorides). (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • University of York. (n.d.). Preparing an NMR sample.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Cowley, M. J., et al. (n.d.). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Begunov, R. S., et al. (2024). ¹H NMR SPECTRAL CHARACTERISTICS OF PYRIDO[1,2-A]BENZIMIDAZOLE AND ITS DERIVATIVES. ResearchGate.
  • University of Durham. (n.d.). How to make an NMR sample.
  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy.
  • (Product Information). (n.d.). 178758-80-0(3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride) Product Description.
  • Chemical Point. (n.d.). 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Sources

Application Note: A Scalable, Multi-Step Synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a valuable bifunctional building block for pharmaceutical and chemical research. The pyridine moiety is a well-established pharmacophore known to enhance water solubility and participate in crucial protein-ligand interactions.[1] The presence of a primary amino group at the terminus of a pentanoyl chain offers a versatile site for further chemical modification. This guide details a robust, multi-step synthetic route designed for scalability, starting from readily available materials. The strategy circumvents the challenges associated with direct Friedel-Crafts acylation of deactivated pyridine rings by functionalizing a pre-formed alkyl-pyridine skeleton. Each step includes a detailed protocol, a rationale for key experimental choices, safety considerations, and methods for characterization, ensuring a reproducible and efficient process for researchers in drug development and organic synthesis.

Introduction and Strategic Rationale

The synthesis of functionalized pyridine derivatives is a cornerstone of medicinal chemistry.[2] However, the electron-deficient nature of the pyridine ring presents significant challenges for classical electrophilic substitution reactions like Friedel-Crafts acylation, which are often low-yielding or fail entirely due to the deactivating effect of the ring nitrogen and its propensity to coordinate with Lewis acid catalysts.[3][4]

To overcome these obstacles, we have designed a logical and scalable six-step synthetic pathway. The core strategy involves:

  • Initial C-C Bond Formation: Establishing the pyridine-carbonyl-alkyl chain framework using a precursor amenable to subsequent functionalization.

  • Terminal Functional Group Installation: Introducing a hydroxyl group at the desired position on the alkyl chain via a highly regioselective reaction.

  • Activation and Nucleophilic Displacement: Converting the hydroxyl group into a good leaving group, followed by substitution with an azide, a reliable and safe precursor to a primary amine on a large scale.

  • Final Reduction and Salt Formation: A clean and efficient catalytic hydrogenation to unmask the primary amine, followed by precipitation as a stable dihydrochloride salt.

This approach prioritizes the use of well-established, high-yielding reactions, avoids problematic intermediates, and focuses on purification methods suitable for large-scale production, such as crystallization and extraction, minimizing the need for preparative chromatography.

Overall Synthetic Workflow

The complete synthesis is outlined below. The process begins with the formation of an unsaturated ketone, which is then systematically converted to the final amino-ketone dihydrochloride salt.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hydroboration-Oxidation cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Azidation cluster_4 Step 5: Reduction cluster_5 Step 6: Salt Formation A Pyridine + 4-Pentenoyl Chloride B 1-(Pyridin-3-yl)pent-4-en-1-one A->B AlCl3 C 5-Hydroxy-1-(pyridin-3-yl)pentan-1-one B->C 1. BH3-THF 2. H2O2, NaOH D 5-(Methylsulfonyloxy)-1-(pyridin-3-yl)pentan-1-one C->D MsCl, Et3N E 5-Azido-1-(pyridin-3-yl)pentan-1-one D->E NaN3 F 3-(5-Amino-1-pentanoyl)pyridine (Free Base) E->F H2, Pd/C G 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride F->G HCl

Figure 1: Overall synthetic workflow for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Detailed Experimental Protocols

Safety Precaution
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

  • Specific Reagents: Sodium azide (Step 4) is highly toxic and can form explosive heavy metal azides; do not use metal spatulas. Palladium on carbon (Step 5) can be pyrophoric and should be handled with care, preferably wet.

Step 1: Synthesis of 1-(Pyridin-3-yl)pent-4-en-1-one

This step establishes the core carbon skeleton. While challenging, a Friedel-Crafts acylation under forcing conditions is a direct method for this C-C bond formation.[4][5]

Reaction: Pyridine + 4-Pentenoyl chloride → 1-(Pyridin-3-yl)pent-4-en-1-one

ReagentMW ( g/mol )MolesMass / VolumeEquivalents
Pyridine79.1012.641.0 kg10.0
Aluminum Chloride (AlCl₃)133.343.80506 g3.0
4-Pentenoyl Chloride118.561.26150 g1.0
Dichloromethane (DCM)--5.0 L-

Procedure:

  • Charge a 10 L glass-lined reactor with anhydrous Dichloromethane (DCM) and cool to 0°C under a nitrogen atmosphere.

  • Slowly add aluminum chloride (AlCl₃) in portions to the DCM, maintaining the temperature below 10°C.

  • Add the pyridine dropwise to the AlCl₃ suspension over 1 hour. An exotherm is expected.

  • In a separate vessel, dissolve 4-pentenoyl chloride in 500 mL of anhydrous DCM.

  • Add the 4-pentenoyl chloride solution dropwise to the reaction mixture over 2 hours, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Work-up: Carefully and slowly quench the reaction by pouring it onto 5 kg of crushed ice with vigorous stirring. Causality: This hydrolyzes the aluminum complexes and is highly exothermic.

  • Adjust the pH of the aqueous layer to ~8-9 with a 30% NaOH solution while keeping the mixture cool in an ice bath.

  • Separate the organic layer. Extract the aqueous layer twice with 500 mL of DCM.

  • Combine the organic layers, wash with brine (2 x 1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield the target ketone as a pale yellow oil.

Step 2: Synthesis of 5-Hydroxy-1-(pyridin-3-yl)pentan-1-one

Hydroboration-oxidation provides anti-Markovnikov addition of water across the terminal double bond, selectively forming the primary alcohol required for the next step.

Reaction: 1-(Pyridin-3-yl)pent-4-en-1-one → 5-Hydroxy-1-(pyridin-3-yl)pentan-1-one

ReagentMW ( g/mol )MolesMass / VolumeEquivalents
1-(Pyridin-3-yl)pent-4-en-1-one161.201.00161 g1.0
Borane-THF complex (1M)-1.101.1 L1.1
Tetrahydrofuran (THF), anhydrous--2.0 L-
Sodium Hydroxide (3M aq.)40.003.601.2 L3.6
Hydrogen Peroxide (30% aq.)34.013.53400 mL3.5

Procedure:

  • Charge the reactor with 1-(Pyridin-3-yl)pent-4-en-1-one and anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add the borane-THF complex dropwise over 90 minutes, ensuring the temperature does not exceed 5°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Cool the mixture back to 0°C. Slowly and carefully add the 3M NaOH solution.

  • Add the 30% H₂O₂ solution dropwise, maintaining the internal temperature below 25°C. Causality: This oxidation step is exothermic and requires careful control to prevent runaway reactions.

  • After the addition, heat the mixture to 50°C for 1 hour to ensure complete oxidation.

  • Cool to room temperature, separate the layers. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product, which can often be used in the next step without further purification.

Step 3: Synthesis of 5-(Methylsulfonyloxy)-1-(pyridin-3-yl)pentan-1-one

The hydroxyl group is converted to a mesylate, an excellent leaving group for the subsequent nucleophilic substitution with azide.

Reaction: 5-Hydroxy-1-(pyridin-3-yl)pentan-1-one → 5-(Methylsulfonyloxy)-1-(pyridin-3-yl)pentan-1-one

ReagentMW ( g/mol )MolesMass / VolumeEquivalents
5-Hydroxy-1-(pyridin-3-yl)pentan-1-one179.220.95170 g1.0
Triethylamine (Et₃N)101.191.43198 mL1.5
Methanesulfonyl Chloride (MsCl)114.551.1488 mL1.2
Dichloromethane (DCM), anhydrous--2.5 L-

Procedure:

  • Dissolve the alcohol intermediate in anhydrous DCM in a reactor under nitrogen.

  • Add triethylamine and cool the mixture to 0°C.

  • Add methanesulfonyl chloride dropwise, keeping the temperature below 5°C. A precipitate of triethylamine hydrochloride will form.

  • Stir the reaction at 0°C for 2 hours.

  • Work-up: Quench the reaction with 1 L of cold water. Separate the organic layer.

  • Wash the organic layer sequentially with cold 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylate as an oil. Use immediately in the next step as it may be unstable.

Step 4: Synthesis of 5-Azido-1-(pyridin-3-yl)pentan-1-one

A clean Sₙ2 reaction introduces the azide functionality, which serves as a stable and reliable precursor to the amine.

Reaction: 5-(Methylsulfonyloxy)-1-(pyridin-3-yl)pentan-1-one → 5-Azido-1-(pyridin-3-yl)pentan-1-one

ReagentMW ( g/mol )MolesMass / VolumeEquivalents
5-(Methylsulfonyloxy)-1-(pyridin-3-yl)pentan-1-one257.300.90232 g1.0
Sodium Azide (NaN₃)65.011.80117 g2.0
Dimethylformamide (DMF)--2.0 L-

Procedure:

  • Charge the reactor with sodium azide and DMF.

  • Add the crude mesylate from the previous step dissolved in 200 mL of DMF.

  • Heat the reaction mixture to 60°C and stir for 6 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour into 6 L of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 1 L).

  • Combine the organic extracts and wash thoroughly with brine (4 x 1 L) to remove residual DMF.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to give the crude azide product.

Step 5: Synthesis of 3-(5-Amino-1-pentanoyl)pyridine (Free Base)

Catalytic hydrogenation is an efficient and clean method for reducing azides to primary amines on a large scale.[6][7]

Reaction: 5-Azido-1-(pyridin-3-yl)pentan-1-one → 3-(5-Amino-1-pentanoyl)pyridine

ReagentMW ( g/mol )MolesMass / VolumeEquivalents
5-Azido-1-(pyridin-3-yl)pentan-1-one204.220.85174 g1.0
Palladium on Carbon (10% Pd/C, 50% wet)--35 g-
Methanol--2.5 L-

Procedure:

  • Carefully charge a hydrogenation autoclave with the azide intermediate, methanol, and the wet 10% Pd/C catalyst. Causality: The catalyst is handled wet to mitigate its pyrophoric nature.

  • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor to 50 psi with hydrogen.

  • Stir the mixture vigorously at room temperature for 12 hours. Monitor hydrogen uptake.

  • Work-up: Depressurize the reactor and carefully purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol. Causality: The Celite prevents the fine catalyst particles from passing through and ensures it is not exposed to air while dry.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude free base as an oil.

Step 6: Formation of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

The final step involves converting the basic free amine to its stable, crystalline dihydrochloride salt for ease of handling, storage, and purification.

Reaction: 3-(5-Amino-1-pentanoyl)pyridine → 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

ReagentMW ( g/mol )MolesMass / VolumeEquivalents
3-(5-Amino-1-pentanoyl)pyridine178.230.80143 g1.0
HCl in Isopropanol (5-6 M)-~1.76~320 mL2.2
Isopropanol (IPA)--1.5 L-
Diethyl Ether--1.5 L-

Procedure:

  • Dissolve the crude free base from Step 5 in 1.5 L of isopropanol.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add the HCl/Isopropanol solution dropwise with stirring. A white precipitate will begin to form.

  • After the addition is complete, continue stirring at 0-5°C for 1 hour.

  • Add diethyl ether to the slurry to further decrease the solubility of the salt and promote complete precipitation.

  • Stir for an additional 30 minutes.

  • Purification: Isolate the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 500 mL).

  • Dry the product in a vacuum oven at 40°C to a constant weight.

Final Product Characterization and Data

The final product should be a white to off-white crystalline solid.

AnalysisSpecification
Appearance White to off-white crystalline solid
Melting Point Data not available from initial searches. To be determined experimentally.
¹H NMR (D₂O) Consistent with the structure of the dihydrochloride salt.
Mass Spec (ESI+) m/z = 179.12 [M+H]⁺ (for the free base C₁₀H₁₄N₂O)
Purity (HPLC) ≥ 98%
Solubility Soluble in water, methanol.

Process Troubleshooting

G trouble Problem Possible Cause Suggested Solution step1 step1 step2 Incomplete Hydroboration (Step 2) - Impure starting material - Inactive BH3-THF reagent - Purify Step 1 product by distillation - Use a fresh, titrated bottle of BH3-THF step5 Incomplete Reduction (Step 5) - Catalyst poisoning - Insufficient H2 pressure or time - Ensure intermediates are pure - Increase H2 pressure to 60 psi and/or add fresh catalyst step6 Oily Product in Step 6 - Impurities present - Insufficient HCl added - Recrystallize from Methanol/Ether - Test pH to ensure excess acid before filtration

Figure 2: A troubleshooting guide for common issues in the synthesis.

References

  • Benchchem. 1-(Pyridin-3-yl)pentan-1-one.

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β.

  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.

  • PubMed. (2012). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates.

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.

  • Rasayan Journal of Chemistry. (2020). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.

  • Google Patents. (2011). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.

  • ResearchGate. A simple synthesis of alpha-methyl-gamma-keto acids.

  • Frontiers in Chemistry. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.

  • Google Patents. (1958). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.

  • Wikipedia. Reduction of nitro compounds.

  • ResearchGate. Synthesis of γ‐keto‐α‐amino acid derivatives.

  • ACS Publications. (2020). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines.

  • Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides.

  • PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives.

  • University of Arizona Repository. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives.

  • PubMed Central. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.

  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

  • Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.

  • Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry.

  • PubMed Central. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.

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applications of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the .

Introduction: Targeting Transglutaminase 2 in Modern Medicine

Transglutaminase 2 (TG2) is a unique, calcium-dependent enzyme that plays a crucial role in a variety of cellular processes.[1][2][3] As a transamidase, it catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins, leading to protein cross-linking.[4] This post-translational modification is vital for maintaining tissue integrity and is involved in processes such as wound healing and extracellular matrix stabilization.[5] Beyond its enzymatic function, TG2 also participates in cell signaling as a G-protein.[3]

However, the dysregulation of TG2 activity has been implicated in the pathogenesis of a wide range of human diseases, including autoimmune disorders like celiac disease, neurodegenerative conditions such as Alzheimer's and Huntington's disease, various cancers, and fibrotic diseases.[1][2][6][7] In celiac disease, for instance, TG2 deamidates gliadin peptides from gluten, which triggers an inflammatory immune response in genetically susceptible individuals.[8][9][10] This has made TG2 a compelling target for therapeutic intervention.

This document provides a detailed overview of the potential applications of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride in medicinal chemistry, with a focus on its inferred role as a competitive inhibitor of transglutaminase 2. While this specific molecule is not extensively documented in current literature as a mainstream inhibitor, its chemical structure, featuring a primary amine, suggests its potential to interact with the active site of TG2. The pyridine core is also a well-established scaffold in drug discovery, known for its ability to engage in various biological interactions and improve the pharmacokinetic properties of drug candidates.[11]

Inferred Mechanism of Action: Competitive Inhibition of Transglutaminase 2

The catalytic action of transglutaminase 2 involves a triad of amino acids (Cys-His-Asp) in its active site.[12] The enzyme's primary function is to form a covalent bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue.

Based on its chemical structure, 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is hypothesized to act as a competitive inhibitor of TG2. The primary amine on the pentanoyl chain can mimic the lysine substrate, competing for binding to the enzyme's active site after the initial acylation step with a glutamine substrate. By occupying the active site, the compound can prevent the binding of the natural lysine substrate, thereby inhibiting the cross-linking activity of TG2.

cluster_0 Normal TG2 Catalytic Cycle cluster_1 Competitive Inhibition by 3-(5-Amino-1-pentanoyl)pyridine TG2_Active_Site TG2 Active Site (Cys-His-Asp) Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate TG2_Active_Site->Acyl_Enzyme_Intermediate Forms intermediate Glutamine_Substrate Glutamine Substrate Glutamine_Substrate->TG2_Active_Site Binds to active site Lysine_Substrate Lysine Substrate Acyl_Enzyme_Intermediate->Lysine_Substrate Lysine binds Inhibited_Complex Inhibited Acyl-Enzyme Complex Acyl_Enzyme_Intermediate->Inhibited_Complex Forms non-productive complex Cross_linked_Product Cross-linked Product Lysine_Substrate->Cross_linked_Product Product released Inhibitor 3-(5-Amino-1-pentanoyl)pyridine (Primary Amine) Inhibitor->Acyl_Enzyme_Intermediate Competes with Lysine

Caption: Inferred competitive inhibition of TG2.

Potential Applications in Medicinal Chemistry

As a Research Tool
  • Probing the TG2 Active Site: The compound can be used in structural biology studies (e.g., X-ray crystallography) to understand the binding interactions within the TG2 active site.

  • In Vitro and Cell-Based Assays: It can serve as a tool compound to investigate the biological consequences of TG2 inhibition in various disease models.

  • Lead Compound for Optimization: The pyridine scaffold can be chemically modified to develop more potent and selective TG2 inhibitors with improved pharmacokinetic profiles.

As a Potential Therapeutic Agent

The development of TG2 inhibitors is a promising therapeutic strategy for a variety of diseases.[13]

Disease AreaRole of Transglutaminase 2Therapeutic Rationale for Inhibition
Celiac Disease Deamidates gliadin peptides, increasing their immunogenicity.[8][9][10]Inhibition of TG2 can prevent the initial trigger of the inflammatory cascade.[12][14]
Neurodegenerative Diseases Aberrant TG2 activity contributes to the formation of protein aggregates in conditions like Alzheimer's and Huntington's disease.[2][4]Reducing protein cross-linking by TG2 may slow disease progression.
Cancer TG2 is implicated in tumor growth, metastasis, and drug resistance.[2][13]TG2 inhibitors could be used in combination with other cancer therapies to improve outcomes.
Fibrotic Diseases TG2 promotes the cross-linking of extracellular matrix proteins, leading to tissue scarring in organs like the lungs, kidneys, and liver.[2]Inhibiting TG2 can reduce the deposition of fibrotic tissue.[9]

Experimental Protocols

Protocol 1: In Vitro Transglutaminase Activity Assay (Colorimetric)

This protocol is designed to assess the inhibitory activity of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride on TG2 in a 96-well plate format. The assay is based on the formation of a hydroxamate product from a donor and acceptor substrate, which produces a colored complex upon addition of a stop solution.[15][16]

Materials:

  • Recombinant human transglutaminase 2 (hTG2)

  • TG Assay Buffer (e.g., 100 mM HEPES, pH 7.6)

  • TG Substrate 1 (amine acceptor)

  • TG Substrate 2 (amine donor, e.g., hydroxylamine)

  • 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride (test inhibitor)

  • Known TG2 inhibitor (positive control, e.g., cysteamine)

  • TG Stop Solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 525 nm

Procedure:

  • Reagent Preparation: Prepare all reagents and equilibrate them to room temperature. Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., water or DMSO).

  • Assay Setup:

    • Sample Wells: Add 50 µL of TG Assay Buffer, a desired concentration of the test inhibitor, and hTG2 enzyme.

    • Positive Control Wells: Add 50 µL of TG Assay Buffer, a known TG2 inhibitor, and hTG2 enzyme.

    • Negative Control (No Inhibitor) Wells: Add 50 µL of TG Assay Buffer and hTG2 enzyme.

    • Blank Wells: Add 50 µL of TG Assay Buffer without the enzyme.

  • Initiate Reaction: Add TG Substrate 1 and TG Substrate 2 to all wells to a final volume of 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 20-30 minutes.

  • Stop Reaction: Add 60 µL of TG Stop Solution to all wells.

  • Read Absorbance: Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test inhibitor compared to the negative control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrates, Inhibitor) Start->Reagent_Prep Plate_Setup Set up 96-well Plate (Sample, Controls, Blank) Reagent_Prep->Plate_Setup Add_Substrates Add Substrates to Initiate Reaction Plate_Setup->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 525 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate % Inhibition and IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro TG2 inhibition assay.

Protocol 2: Cell-Based Assay for TG2 Activity

This protocol provides a general framework for assessing the effect of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride on TG2-mediated cell adhesion.

Materials:

  • Cell line known to express TG2 (e.g., fibroblasts or specific cancer cell lines)

  • Cell culture medium and supplements

  • Fibronectin-coated cell culture plates

  • 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

  • Cell staining reagent (e.g., crystal violet)

  • Microscope and plate reader

Procedure:

  • Cell Culture: Culture the cells to ~80% confluency.

  • Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

  • Seeding: Seed the treated cells onto fibronectin-coated plates and allow them to adhere for a set period (e.g., 1-3 hours).

  • Washing: Gently wash the plates to remove non-adherent cells.

  • Staining: Stain the remaining adherent cells with crystal violet.

  • Quantification: Elute the crystal violet stain and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of adherent cells.

  • Analysis: Compare the adhesion of inhibitor-treated cells to untreated controls to determine the effect of the compound on TG2-mediated cell adhesion.

Hypothetical Data Presentation

The results of an in vitro inhibition assay could be presented as follows to determine the half-maximal inhibitory concentration (IC50).

Inhibitor Concentration (µM)Absorbance (525 nm)% Inhibition
0 (Control)1.200%
11.0810%
100.8430%
500.6050%
1000.3670%
5000.1290%
IC50 50 µM

Safety and Handling

According to available Safety Data Sheets (SDS), 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride should be handled with care in a laboratory setting.[17] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed information on toxicity and disposal, refer to the specific SDS provided by the supplier.

Conclusion

While direct experimental data on the applications of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride are not widely published, its chemical structure strongly suggests its potential as a competitive inhibitor of transglutaminase 2. This makes it a valuable tool for researchers in medicinal chemistry and drug discovery who are focused on targeting TG2 for the treatment of a variety of diseases. The protocols and information provided in this guide offer a solid foundation for initiating studies to explore the inhibitory activity and therapeutic potential of this compound.

References

  • Recent Progress in the Development of Transglutaminase 2 (TGase2) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Transglutaminase enzyme - role in disease. CORDIS | European Commission. [Link]

  • Physio-pathological roles of transglutaminase-catalyzed reactions. PubMed Central. [Link]

  • Recent Progress in the Development of Transglutaminase 2 (TGase2) Inhibitors. PubMed. [Link]

  • Transglutaminase 2 in human diseases. PubMed Central. [Link]

  • Recent Progress in the Development of Transglutaminase 2 (TGase2) Inhibitors. ResearchGate. [Link]

  • Understanding the Role of Transglutaminase 2 in Celiac Disease. Technology Networks. [Link]

  • Development and Utilization of Novel Transglutaminase 2 Inhibitors for Potential Treatment of Autoimmune Disease and Gastrointestinal Disorder. ACS Medicinal Chemistry Letters. [Link]

  • Discovery and development of inhibitors of transglutaminase 2 as chemical tools and medicinal leads. Stanford Digital Repository. [Link]

  • Role of Transglutaminase 2 in Celiac Disease Pathogenesis. PubMed Central. [Link]

  • Assay Method for Transglutaminase Activity. Bentham Science. [Link]

  • Real-time fluorescence assay for monitoring transglutaminase activity. BMG LABTECH. [Link]

  • Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. ResearchGate. [Link]

  • Novel irreversible peptidic inhibitors of transglutaminase 2. PubMed Central. [Link]

  • Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. PubMed Central. [Link]

  • A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease. PubMed. [Link]

  • Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. MDPI. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges and improve the yield and purity of your target compound.

Introduction

The synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a multi-step process that often presents challenges, particularly in achieving high yields and purity. This guide is structured to address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your synthetic strategy.

Troubleshooting Guide & FAQs

This section is designed to address the most common issues encountered during the synthesis, categorized by the corresponding reaction step.

Part 1: Synthesis of the Acylating Agent (5-Chlorovaleryl Chloride)
Question 1: My yield of 5-chlorovaleryl chloride from δ-valerolactone is consistently low. What are the critical parameters to control?

Low yields in the synthesis of 5-chlorovaleryl chloride often stem from incomplete reaction or side product formation. The reaction of δ-valerolactone with a chlorinating agent like thionyl chloride (SOCl₂) or phosgene is a common route.[1][2]

Causality and Recommended Solutions:

  • Incomplete Reaction: Ensure the complete conversion of the starting material. The reaction temperature and time are critical. Heating δ-valerolactone with thionyl chloride under reflux is a standard procedure.[1] A patent describes reacting δ-valerolactone with phosgene at 60-100°C for 2-10 hours.[2] Monitor the reaction progress using techniques like TLC or GC to ensure the disappearance of the starting material.

  • Catalyst Choice: The use of a catalyst can significantly improve the reaction rate and yield. One method describes the use of iron or aluminum with water as a co-catalyst when using phosgene.[2]

  • Purification Losses: 5-Chlorovaleryl chloride is a reactive compound. Purification by distillation under reduced pressure is necessary to avoid decomposition at high temperatures.[1][2] Ensure your distillation setup is efficient and the vacuum is stable.

Part 2: Friedel-Crafts Acylation of Pyridine

This step is arguably the most challenging due to the inherent properties of the pyridine ring.

Question 2: The Friedel-Crafts acylation of pyridine with 5-chlorovaleryl chloride is not proceeding or giving very low yields. Why is this happening?

This is a classic problem in pyridine chemistry. Pyridine is an electron-deficient aromatic ring, which makes it significantly less reactive towards electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[3][4]

Causality and Recommended Solutions:

  • Lewis Acid Complexation: The nitrogen atom in pyridine is a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction.[3][5] This complexation deactivates the pyridine ring even further, hindering the electrophilic attack.

  • Alternative Synthetic Strategies: Direct Friedel-Crafts acylation of pyridine is often impractical. A more successful and widely used approach involves the synthesis of a more reactive pyridine derivative as a precursor. A common strategy is to start with 3-acetylpyridine, which can be synthesized through various methods.[6][7][8]

    • From Nicotinic Acid: A high-yield synthesis of 3-acetylpyridine from nicotinic acid has been reported, with yields around 90%.[7][8]

    • From 3-Bromopyridine: A multi-step synthesis starting from 3-bromopyridine is another viable option.[7]

Workflow Diagram: Recommended Synthesis Pathway

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Chain Elongation & Functionalization cluster_2 Part 3: Amination & Salt Formation Nicotinic Acid Nicotinic Acid 3-Acetylpyridine 3-Acetylpyridine Nicotinic Acid->3-Acetylpyridine High-Yield Synthesis 3-(5-Chloro-1-pentanoyl)pyridine 3-(5-Chloro-1-pentanoyl)pyridine 3-Acetylpyridine->3-(5-Chloro-1-pentanoyl)pyridine Friedel-Crafts Acylation 5-Chlorovaleryl Chloride 5-Chlorovaleryl Chloride 5-Chlorovaleryl Chloride->3-(5-Chloro-1-pentanoyl)pyridine 3-(5-Amino-1-pentanoyl)pyridine 3-(5-Amino-1-pentanoyl)pyridine 3-(5-Chloro-1-pentanoyl)pyridine->3-(5-Amino-1-pentanoyl)pyridine Amination 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride 3-(5-Amino-1-pentanoyl)pyridine->3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride HCl Salt Formation

Caption: Recommended synthetic pathway for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Part 3: Amination of 3-(5-Chloro-1-pentanoyl)pyridine
Question 3: I am observing significant side product formation during the amination step. How can I improve the selectivity?

The amination of the chloro-intermediate can lead to side products through various pathways, including elimination and over-alkylation.

Causality and Recommended Solutions:

  • Choice of Aminating Agent: The choice of the nitrogen source is crucial.

    • Ammonia: Using aqueous ammonia is a common method.[9] However, this can lead to the formation of secondary and tertiary amines as byproducts. Using a large excess of ammonia can help to favor the formation of the primary amine.

    • Azide Intermediate: A cleaner and often higher-yielding method involves a two-step process:

      • Azide Displacement: React the chloro-intermediate with sodium azide (NaN₃) to form the corresponding azido-intermediate. This reaction is typically clean and high-yielding.

      • Reduction of the Azide: The azide can then be reduced to the primary amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like triphenylphosphine followed by hydrolysis (Staudinger reduction). A study on a similar synthesis increased the yield of an azide displacement by lowering the temperature and extending the reaction time.[10]

  • Reaction Conditions:

    • Temperature Control: Keep the reaction temperature as low as practically possible to minimize side reactions.

    • Solvent: Aprotic polar solvents like DMF or DMSO are often suitable for the azide displacement step. For the reduction of the azide, solvents like ethanol or methanol are commonly used for catalytic hydrogenation.

Part 4: Purification and Salt Formation
Question 4: I am having difficulty purifying the final product and obtaining the dihydrochloride salt in a crystalline form.

Purification of the final amine and its subsequent conversion to the dihydrochloride salt can be challenging due to its polarity and potential for multiple protonation states.

Causality and Recommended Solutions:

  • Purification of the Free Amine:

    • Column Chromatography: If necessary, the free amine can be purified by silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol containing a small amount of a base (e.g., triethylamine) to prevent protonation on the silica, can be effective.

  • Dihydrochloride Salt Formation:

    • Stoichiometry of HCl: It is critical to use at least two equivalents of HCl to ensure the protonation of both the pyridine nitrogen and the primary amine.

    • Solvent for Precipitation/Crystallization: The choice of solvent is crucial for obtaining a crystalline solid. A common technique is to dissolve the purified free amine in a suitable solvent (e.g., isopropanol, ethanol) and then add a solution of HCl in a solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate).

    • Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous, as water can interfere with the crystallization process.

Experimental Protocols

Optimized Protocol for the Synthesis of 3-Acetylpyridine from Nicotinic Acid

This protocol is adapted from high-yield procedures reported in the literature.[7][8]

  • Reaction Setup: In a round-bottom flask, combine nicotinic acid and ethyl acetate.

  • Base Addition: Cool the mixture to 0-5°C and add sodium ethoxide portion-wise while maintaining the temperature.

  • Condensation: Allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture and carefully add hydrobromic acid. Heat the mixture to reflux to effect hydrolysis and decarboxylation.

  • Workup: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) to a pH of ~9.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain 3-acetylpyridine.

Data Summary Table: Comparison of 3-Acetylpyridine Synthesis Methods
Starting MaterialKey Reagents & ConditionsYield (%)Purity (%)Key AdvantagesKey DisadvantagesReference
Nicotinic AcidEthyl acetate, Sodium ethoxide, HBr9098.7High purity and good yieldMulti-step process with strong acid[7][8]
3-BromopyridinePd(PPh₃)₂Cl₂, CuI, Trimethylsilylacetylene, KOHNot specifiedNot specifiedVersatile starting materialMulti-step, use of expensive catalysts[7]
3-EthynylpyridineH₂O, Trifluoromethanesulfonic acid95Not specifiedHigh yield in the final stepRequires synthesis of the starting alkyne[7][8]

Visualization of Key Concepts

Logical Flow for Troubleshooting Low Yield in Friedel-Crafts Acylation

G Low Yield Low Yield Check Reactivity Check Reactivity Low Yield->Check Reactivity Is direct acylation of pyridine being attempted? Deactivated Ring Deactivated Ring Check Reactivity->Deactivated Ring Yes Optimize Conditions Optimize Conditions Check Reactivity->Optimize Conditions No Alternative Route Alternative Route Deactivated Ring->Alternative Route Solution: Use a more reactive precursor like 3-acetylpyridine Optimize Conditions->Alternative Route If yield is still low, consider alternative precursors or catalysts

Caption: Decision tree for troubleshooting low yields in the Friedel-Crafts acylation step.

References

  • Google Patents. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
  • Eureka | Patsnap. A kind of preparation method of 5-chloropentanoyl chloride. [Link]

  • 5-Chlorovaleroyl chloride-1575-61-7. [Link]

  • ResearchGate. Friedel-Crafts acylation reactions in pyridinium based ionic liquids. [Link]

  • Quora. Why does pyridine not give a Friedel craft reaction?. [Link]

  • Filo. The chemistry of pyridine under friedel - crafts acylation. [Link]

  • PrepChem.com. Preparation of 3-acetylpyridine. [Link]

  • PrepChem.com. Synthesis of 3-acetyl pyridine. [Link]

  • YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]

  • PubMed Central. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

  • VCU Innovation Gateway. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

  • NIH. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. [Link]

  • NIH. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • NIH. Conversion of Aryl Azides to Aminopyridines. [Link]

  • NIH. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. [Link]

  • The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

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Technical Support Center: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you anticipate and resolve common experimental challenges, ensuring the integrity and success of your work.

Troubleshooting Guide: Unexpected Results & Side Reactions

This section addresses specific issues that may arise during the synthesis, purification, or handling of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Q1: During reaction monitoring or final product analysis by LC-MS, I see an unexpected peak with a mass of [M-18] relative to the desired product. What is this impurity?

Probable Cause: This mass loss (18 amu, corresponding to water) is a classic indicator of an intramolecular cyclization reaction, a common pathway for primary aminoketones.[1][2] The terminal primary amine of the pentanoyl chain nucleophilically attacks the carbonyl carbon, forming a cyclic hemiaminal intermediate which then dehydrates to form a stable cyclic imine, specifically 2,3,4,5-Tetrahydro-6-(pyridin-3-yl)-1H-azepine . This side reaction can occur under both acidic and basic conditions, and is often promoted by heat.

Recommended Solutions:

  • Control Reaction Temperature: If this side product is forming during synthesis (e.g., a Friedel-Crafts acylation or amide coupling), maintain the lowest effective temperature. Avoid prolonged heating.

  • pH Management During Work-up and Purification: During aqueous work-up, maintain a pH that minimizes the reactivity of the free amine. For purification by silica gel chromatography, the acidic nature of the silica can sometimes promote this cyclization. Consider using a deactivated (e.g., triethylamine-treated) silica gel or an alternative purification method like reverse-phase chromatography.

  • Protecting Group Strategy: In multi-step syntheses, consider using a protecting group (e.g., Boc or Cbz) for the primary amine. This group can be removed in the final step under conditions less likely to induce cyclization.

Experimental Protocol: Confirmation of Cyclic Imine Impurity

  • Objective: To confirm the identity of the [M-18] impurity.

  • Methodology:

    • Isolate the impurity using preparative HPLC.

    • Acquire a ¹H NMR spectrum. The spectrum of the cyclic imine is expected to show a downfield shift for the protons adjacent to the imine double bond and the disappearance of the primary amine protons.

    • Perform a tandem MS (MS/MS) experiment. The fragmentation pattern of the cyclic imine will be distinct from that of the linear aminoketone.

Q2: My synthesis yield is consistently low, and I observe a significant amount of a high-molecular-weight byproduct. What could be the cause?

Probable Cause: This issue often points to intermolecular side reactions , such as dimerization or polymerization. Similar to the intramolecular reaction, the primary amine of one molecule can attack the ketone of another molecule. This leads to the formation of dimers and, subsequently, oligomers. This is particularly problematic at high concentrations and elevated temperatures.

Recommended Solutions:

  • Concentration Control: Run the reaction under more dilute conditions to favor the desired intramolecular reaction (if applicable to your synthesis) or to simply reduce the frequency of intermolecular collisions.

  • Order of Addition: If your synthesis involves activating a carboxylic acid precursor, use a slow-addition (syringe pump) of the activated species to a solution of the aminopyridine component. This maintains a low concentration of the reactive species and minimizes self-reaction.

  • Purification: High-molecular-weight oligomers are often less soluble than the desired product. They can sometimes be removed by precipitation from a suitable solvent or by size-exclusion chromatography if necessary.

DOT Diagram: Key Side Reaction Pathways

Below is a diagram illustrating the competition between the desired product formation and the two major side reaction pathways.

Side_Reactions Start Precursors (e.g., Pyridine + 5-Aminopentanoic Acid derivative) Product Desired Product: 3-(5-Amino-1-pentanoyl)pyridine Start->Product Desired Pathway Cyclization Intramolecular Cyclization Side Product ([M-18]) Product->Cyclization Heat / Acid / Base Dimerization Intermolecular Reaction (Dimer/Oligomer Side Products) Product->Dimerization High Conc. / Heat Conditions Reaction Conditions (Temp, pH, Concentration) Conditions->Start

Caption: Competing reaction pathways for 3-(5-Amino-1-pentanoyl)pyridine.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling, storage, and analysis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Q1: What are the optimal storage conditions for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride?

As a dihydrochloride salt, the compound is generally more stable than its freebase form. However, it is hygroscopic and should be handled accordingly.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and air.[3]

  • Container: Use a tightly sealed container. For very sensitive applications, storage in a desiccator is advised.

Q2: What analytical methods are suitable for assessing the purity of this compound?

A combination of methods is recommended for a comprehensive purity assessment.

Technique Purpose Key Parameters to Observe
HPLC/UPLC Quantify purity and detect impurities.Peak area percentage of the main component. Look for pre- or post-peaks indicating impurities like the cyclic imine or starting materials.
LC-MS Identify impurities by mass.Confirm the mass of the main peak. Identify masses of co-eluting peaks, such as [M-18] for cyclization or [2M] for dimers.
¹H NMR Confirm chemical structure.Check for the correct integration of protons, characteristic shifts for the pyridine ring and the aliphatic chain, and the presence of the primary amine protons (may be broad).
FTIR Confirm functional groups.Look for characteristic stretches for the ketone (C=O), amine (N-H), and aromatic C-H bonds.
Q3: What are the main challenges in synthesizing this molecule via Friedel-Crafts acylation?

Friedel-Crafts acylations on pyridine rings are notoriously difficult and can be a source of low yields and side products.[4][5][6]

  • Pyridine Deactivation: The lone pair of electrons on the pyridine nitrogen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[5] This often necessitates harsh reaction conditions (high temperatures) which can promote side reactions.

  • N-Acylation: The initial reaction can occur at the nitrogen to form an N-acylpyridinium salt, which is even more deactivated.[7]

  • Regioselectivity: Acylation occurs preferentially at the 3-position (meta-position), which is desired, but other isomers can form.

  • Catalyst Stoichiometry: More than stoichiometric amounts of the Lewis acid are often required to overcome the deactivation by the pyridine nitrogen and the product's carbonyl group.

DOT Diagram: Troubleshooting Workflow for Purity Issues

This workflow guides the logical process of identifying an unknown impurity.

Troubleshooting_Workflow Start Unexpected Peak in HPLC/UPLC LCMS 1. Run LC-MS Analysis Start->LCMS Mass_Check Does Mass Match a Likely Impurity? LCMS->Mass_Check M_18 Mass = [M-18]? Suspect Intramolecular Cyclization Mass_Check->M_18 Yes M_SM Mass = Starting Material? Mass_Check->M_SM Yes M_2M Mass = [2M] or higher? Suspect Dimerization/ Oligomerization Mass_Check->M_2M Yes Unknown Unknown Mass Mass_Check->Unknown No Resolve Identify Structure & Optimize Reaction/Purification M_18->Resolve M_SM->Resolve M_2M->Resolve NMR 2. Isolate Impurity & Run NMR/MS-MS Unknown->NMR NMR->Resolve

Caption: A step-by-step workflow for identifying unknown impurities.

References

  • ChemInform Abstract: Intramolecular Photocyclizations of Amino Ketones to Form Fused and Bridged Bicyclic Amines. (1992). ChemInform.
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry.
  • (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). ResearchGate.
  • Recent progress in the chemistry of β-aminoketones. (n.d.). National Institutes of Health (PMC).
  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. (n.d.). National Institutes of Health (PMC).
  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PubMed Central.
  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2025). Organic Letters.
  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing.
  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube.
  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (2025). ResearchGate.
  • Aminoaldehydes and aminoketones. (n.d.). Wikipedia.
  • FRIEDEL AND CRAFTS' REACTION IN THE PYRIDINE SERIES. (n.d.). Journal of the American Chemical Society.
  • 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride SDS, 178758-80-0 Safety Data Sheets. (n.d.). Echemi.com.

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Technical Support Center: Purification of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate. Drawing from established principles in organic chemistry and extensive field experience, this document provides in-depth troubleshooting advice and detailed protocols to ensure the successful isolation of high-purity 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Introduction to Purification Challenges

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a polar molecule containing a basic pyridine ring, a secondary amine, and a ketone functional group. This combination of functionalities can present several challenges during purification, including poor solubility in common organic solvents, propensity for side reactions, and difficulty in removing structurally similar impurities. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a sticky oil or a discolored solid. What are the likely causes and initial purification steps?

A1: The physical appearance of your crude product can provide valuable clues about the impurities present. A sticky oil often suggests the presence of residual solvents or low molecular weight impurities. Discoloration may indicate the formation of colored byproducts from side reactions during synthesis or degradation.

A common initial purification step for aminopyridine hydrochlorides is recrystallization . Given the polar nature of your compound, a polar protic solvent or a mixture of a polar protic and a less polar solvent is a good starting point.

Recommended Initial Recrystallization Solvents:

Solvent SystemRationale
Methanol/EthanolThe compound is likely to have good solubility in hot alcohols and lower solubility upon cooling.
Isopropanol/WaterThe addition of water can increase the solubility of the dihydrochloride salt at elevated temperatures.
Methanol/Diethyl EtherDiethyl ether can be used as an anti-solvent to induce precipitation from a methanol solution.

Protocol 1: General Recrystallization Procedure

  • Dissolve the crude product in a minimal amount of the chosen hot solvent (e.g., methanol or ethanol).

  • If the solution is colored, you can add a small amount of activated carbon and heat for a short period to adsorb colored impurities.

  • Hot filter the solution to remove the activated carbon and any insoluble material.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • If no crystals form, try cooling the solution in an ice bath or a refrigerator.

  • If crystallization is still unsuccessful, add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until turbidity is observed, then allow it to stand.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Purification by Chromatography

Q2: I am struggling to get good separation of my compound using silica gel column chromatography. The compound either streaks badly or doesn't move from the baseline.

A2: This is a common issue when purifying polar, basic compounds like aminopyridines on standard silica gel. The acidic nature of silica can lead to strong interactions with the basic pyridine and amine functionalities, causing poor elution and band broadening.[1]

To overcome this, you can modify your mobile phase or choose an alternative stationary phase.

dot

Chromatography Troubleshooting Start Poor Separation on Silica Gel ModifyMobilePhase Modify Mobile Phase Start->ModifyMobilePhase ChangeStationaryPhase Change Stationary Phase Start->ChangeStationaryPhase AddBase Add a Basic Modifier (e.g., Triethylamine, Ammonia) ModifyMobilePhase->AddBase UsePolarAprotic Use Highly Polar Aprotic Solvents (e.g., DCM/MeOH) ModifyMobilePhase->UsePolarAprotic AmineSilica Amine-Functionalized Silica ChangeStationaryPhase->AmineSilica ReversedPhase Reversed-Phase (C18) ChangeStationaryPhase->ReversedPhase HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) ChangeStationaryPhase->HILIC Result1 Improved Elution & Peak Shape AddBase->Result1 UsePolarAprotic->Result1 AmineSilica->Result1 Result2 Alternative Selectivity ReversedPhase->Result2 HILIC->Result2

Caption: Troubleshooting flowchart for column chromatography.

Protocol 2: Modified Mobile Phase for Silica Gel Chromatography

A common strategy is to add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol groups on the silica surface.[2]

  • Mobile Phase System: Dichloromethane (DCM) / Methanol (MeOH) with 0.1-1% Triethylamine (TEA) or Ammonium Hydroxide.

  • Gradient: Start with a low percentage of MeOH (e.g., 2-5%) and gradually increase the polarity.

  • TLC Analysis: Before running the column, develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for your compound should be around 0.2-0.3.

Q3: I am considering using reversed-phase chromatography. What should I keep in mind?

A3: Reversed-phase chromatography is an excellent alternative for purifying polar compounds.[3] For a dihydrochloride salt, the compound will be ionized and highly water-soluble.

  • Stationary Phase: C18-functionalized silica is a good starting point.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. To ensure good peak shape and retention, it is crucial to add an ion-pairing agent or a buffer to the mobile phase.

    • Acidic Mobile Phase: A common choice is 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in both the aqueous and organic phases. The acidic conditions will also help to maintain the stability of your β-aminoketone.[4][5]

  • Gradient: Start with a high percentage of the aqueous phase and gradually increase the organic phase concentration.

Identifying and Eliminating Common Impurities

Q4: My purified compound shows extra peaks in the 1H NMR and Mass Spectrum. What are the likely impurities from the synthesis?

A4: The synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride likely involves the acylation of an aminopyridine derivative. Common impurities can arise from incomplete reactions, side reactions, or degradation.

Potential Synthetic Impurities:

Impurity TypeLikely CauseAnalytical Signature
Starting Materials Incomplete reaction.Signals corresponding to the aminopyridine or the acylating agent in NMR and MS.
N-acylated byproduct Acylation on the terminal amine instead of the desired carbon.Similar molecular weight, but different fragmentation in MS/MS. Different chemical shifts in NMR.
Over-acylation Reaction of both the pyridine nitrogen and the amino group.Higher molecular weight in MS.
Deletion/Truncated Analogs Incomplete coupling of the pentanoyl chain.[6][7]Lower molecular weight in MS corresponding to the missing fragment.
Retro-Mannich Product Degradation of the β-aminoketone.[5] This is less likely in the stable dihydrochloride form.Cleavage of the bond between the carbonyl and the alpha-carbon.

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Impurity_Formation cluster_reactants Reactants cluster_impurities Potential Impurities Aminopyridine Aminopyridine Desired_Reaction Desired Acylation Aminopyridine->Desired_Reaction Unreacted_SM Unreacted Starting Materials Aminopyridine->Unreacted_SM Acylating_Agent Acylating_Agent Acylating_Agent->Desired_Reaction Acylating_Agent->Unreacted_SM Truncated Truncated Analogs Acylating_Agent->Truncated Incomplete Reaction Product 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride Desired_Reaction->Product N_Acylation N-Acylated Byproduct Desired_Reaction->N_Acylation Side Reaction Over_Acylation Over-Acylation Desired_Reaction->Over_Acylation Side Reaction

Caption: Potential impurity pathways in the synthesis.

Q5: How can I remove these specific impurities?

A5: The choice of purification method will depend on the nature of the impurity.

  • Unreacted Starting Materials: If the starting materials have significantly different polarities from your product, they can usually be removed by column chromatography or recrystallization.

  • N-acylated Byproduct and Over-acylation: These isomers and byproducts can be challenging to separate. High-performance liquid chromatography (HPLC) or careful flash chromatography with a shallow gradient may be necessary.

  • Truncated Analogs: These are often more polar than the final product and may be separable by normal-phase chromatography.

Analytical Techniques for Purity Assessment:

  • ¹H and ¹³C NMR: Provides structural information and can be used to identify and quantify impurities if their signals are resolved from the product's signals. The spectra of 3-acylpyridines have characteristic chemical shifts.[8][9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities based on their mass-to-charge ratio.[11][12]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A well-developed HPLC method can separate closely related impurities and provide accurate quantification.[13]

Stability and Storage

Q6: How should I store the purified 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride?

A6: As a dihydrochloride salt, the compound is expected to be more stable than its free-base form. β-aminoketones are known to be more stable under acidic conditions.[4][5]

Recommended Storage Conditions:

  • Temperature: Store at low temperatures (2-8 °C or -20 °C) to minimize degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture.

  • Light: Protect from light, as pyridine-containing compounds can be light-sensitive.

By following the guidance in this technical support document, you will be better equipped to troubleshoot and optimize the purification of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, leading to a higher purity product and more reliable experimental outcomes.

References

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International Journal of Pharmaceutics, 336(2), 208-214. [Link]

  • BenchChem. (2025). Technical Support Center: Stability and Storage of β-Amino Ketones. BenchChem.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1983). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 55(11), 1757–1760. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Columbia University. Column chromatography. Columbia University. [Link]

  • Preprints.org. (2024, December 9). Investigation of Impurities in Peptide Pools. Preprints.org. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Impurities in Synthetic Peptide Synthesis. BenchChem.
  • Google Patents. (n.d.). Method for purification of ketones.
  • El-Gohary, A. R., & El-Nahas, A. M. (2015). Mass spectral study of the occurrence of tautomeric forms of selected enaminones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 111-117. [Link]

  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link]

  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
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  • PubChem. 3-Acetylpyridine. PubChem. [Link]

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  • Google Patents. (n.d.). Method for preparing amines from aldehydes and ketones by biocatalysis.
  • Google Patents. (n.d.). Method for cleanly preparing high-purity pyridine hydrochloride.
  • Varian, Inc. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Varian, Inc. [Link]

  • Google Patents. (n.d.). Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
  • Jakobsen, P., & Lawesson, S. O. (1967). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 749-751. [Link]

  • Google Patents. (n.d.). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Carewell Pharma. B Pharmacy 4th Semester Syllabus. Carewell Pharma. [Link]

  • He, S. L., & Vander-Heyden, Y. (1987). Amino acid stability and microbial growth in total parenteral nutrient solutions. American journal of hospital pharmacy, 44(11), 2534–2538. [Link]

  • Organic Syntheses. 3-aminopyridine. Organic Syntheses. [Link]

  • Kas'yan, L. I., Gaponova, R. G., & Kas'yan, A. O. (2004). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 40(11), 1633–1640. [Link]

  • Google Patents. (n.d.). Preparation method of 3-aminopyridine.
  • YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]

  • Dong, S., Yang, H., Xu, L., & Chen, X. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 55(9), 993-998. [Link]

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. [Link]

  • Chen, Y. L., & Li, C. W. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 723-730. [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. LibreTexts Chemistry. [Link]

  • Kumar, R., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24655-24683. [Link]

  • ResearchGate. (2025, August 5). Analysis of natural nucleosides and their derivatives by thin-layer chromatography. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4209. [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols?. Reddit. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 355(10), e2200216. [Link]

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Technical Support Center: Optimizing Reaction Time for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction parameters for improved yield and purity.

Introduction to the Synthesis

The synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride presents a unique set of challenges primarily due to the electronic properties of the pyridine ring and the presence of a reactive primary amine. A successful synthesis hinges on a well-controlled, multi-step process that typically involves:

  • Protection of the primary amine: To prevent unwanted side reactions, the amino group of the 5-aminopentanoic acid precursor is temporarily protected.

  • Activation of the carboxylic acid: The carboxylic acid is converted into a more reactive species to facilitate the acylation of the electron-deficient pyridine ring.

  • Acylation of pyridine: The activated acylating agent is reacted with pyridine to form the desired carbon-carbon bond.

  • Deprotection of the primary amine: The protecting group is removed to yield the final product.

  • Salt formation: The final product is converted to its dihydrochloride salt to enhance stability and solubility.

This guide will delve into each of these stages, providing detailed protocols, troubleshooting advice, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of pyridine with 5-aminopentanoic acid not feasible?

A1: Pyridine is an electron-deficient aromatic ring, which makes it significantly less reactive towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1] Furthermore, the nitrogen atom in the pyridine ring is nucleophilic and will react with the acylating agent or the Lewis acid catalyst, leading to the formation of a pyridinium salt. This positively charged species is even more deactivated towards electrophilic attack. The presence of a free amino group on the pentanoyl chain would further complicate the reaction by competing for the acylating agent.

Q2: What is the purpose of the dihydrochloride salt form?

A2: Converting the final compound into its dihydrochloride salt serves several important purposes. It generally increases the compound's stability and shelf-life compared to the free base.[2] Additionally, the salt form significantly improves water solubility, which is often advantageous for pharmaceutical applications and biological assays.[2][3]

Q3: Can I use a different protecting group for the amino acid?

A3: Yes, while this guide focuses on the use of the tert-butyloxycarbonyl (Boc) group due to its widespread use and reliable deprotection under acidic conditions, other protecting groups can be employed.[4][5][6][7][8] The choice of protecting group should be orthogonal to the other reaction conditions, meaning it should be stable during the acylation step and selectively removable without affecting the rest of the molecule.[5][6]

Q4: My reaction yields are consistently low. What are the most likely causes?

A4: Low yields can stem from several factors. Incomplete activation of the carboxylic acid, inefficient acylation of the deactivated pyridine ring, or side reactions are common culprits. Refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and their solutions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Incomplete activation of Boc-5-aminopentanoic acid. 2. Deactivation of the pyridine ring by the acylating agent or catalyst. 3. Insufficiently reactive acylating species.1. Ensure complete conversion of the carboxylic acid to the acyl chloride using fresh thionyl chloride and anhydrous conditions. Confirm the formation of the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch, appearance of a sharp C=O stretch around 1800 cm⁻¹). 2. Consider alternative acylation strategies that do not rely on strong Lewis acids, such as using an organometallic pyridine derivative or a radical-based approach.[1] 3. Increase the reaction temperature cautiously, while monitoring for decomposition.
Formation of multiple products/impurities 1. Side reactions such as diacylation or polymerization. 2. Incomplete deprotection of the Boc group. 3. Reaction of the amino group with the acylating agent (if deprotection occurs prematurely).1. Control the stoichiometry carefully. Use a slight excess of the acylating agent, but avoid large excesses. Consider reverse addition (adding the pyridine to the acylating agent).[9] 2. Ensure complete deprotection by extending the reaction time with HCl or using a stronger acidic solution. Monitor the deprotection by TLC or LC-MS. 3. Ensure the Boc protecting group is stable under the acylation conditions. If not, consider a more robust protecting group.
Product is difficult to purify 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. Tarry byproducts from decomposition.1. Optimize the reaction time and temperature to drive the reaction to completion. 2. Employ column chromatography with a suitable solvent system for purification before salt formation. 3. Lower the reaction temperature and ensure efficient stirring to prevent localized overheating.[10]

Experimental Protocols

Protocol 1: Boc Protection of 5-Aminopentanoic Acid

This protocol describes the protection of the primary amine of 5-aminopentanoic acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • 5-Aminopentanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-aminopentanoic acid in a 1:1 mixture of THF and water containing 2 equivalents of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equivalents) in THF dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the THF by rotary evaporation.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Boc-5-aminopentanoic acid.

Protocol 2: Acylation and Deprotection

This protocol details the conversion of Boc-5-aminopentanoic acid to its acyl chloride, followed by acylation of pyridine and subsequent deprotection.

Materials:

  • Boc-5-aminopentanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Anhydrous 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

Step 1: Formation of the Acyl Chloride

  • Dissolve Boc-5-aminopentanoic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and DCM under reduced pressure. The resulting Boc-5-pentanoyl chloride is used immediately in the next step.

Step 2: Acylation of Pyridine

  • Dissolve anhydrous pyridine (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of the freshly prepared Boc-5-pentanoyl chloride in anhydrous DCM dropwise.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

Step 3: Deprotection and Salt Formation

  • Cool the reaction mixture to 0 °C.

  • Add an excess of 4 M HCl in 1,4-dioxane dropwise.

  • Stir the mixture at room temperature for 4-6 hours.

  • A precipitate should form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_protection Step 1: Amine Protection cluster_activation Step 2: Carboxylic Acid Activation cluster_acylation Step 3: Pyridine Acylation cluster_deprotection Step 4: Deprotection & Salt Formation p1 5-Aminopentanoic Acid p2 Boc-5-Aminopentanoic Acid p1->p2 (Boc)₂O, NaHCO₃ THF/H₂O a1 Boc-5-Aminopentanoic Acid a2 Boc-5-pentanoyl chloride a1->a2 SOCl₂ DCM ac1 Boc-5-pentanoyl chloride ac3 3-(5-Boc-amino-1-pentanoyl)pyridine ac1->ac3 DCM ac2 Pyridine ac2->ac3 DCM d1 3-(5-Boc-amino-1-pentanoyl)pyridine d2 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride d1->d2 4M HCl in Dioxane

Caption: Synthetic workflow for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Troubleshooting Logic Diagram

G cluster_investigate Investigation Stage cluster_solutions Potential Solutions start Low Yield or Impure Product check_activation Check Carboxylic Acid Activation start->check_activation check_acylation Evaluate Acylation Conditions start->check_acylation check_deprotection Verify Deprotection Completion start->check_deprotection sol_activation Use fresh SOCl₂ Confirm with IR check_activation->sol_activation sol_acylation Increase temperature cautiously Try alternative acylation method check_acylation->sol_acylation sol_deprotection Extend reaction time Use stronger acid check_deprotection->sol_deprotection

Caption: Troubleshooting flowchart for synthesis optimization.

Optimizing Reaction Time

The reaction time for each step is a critical parameter that can significantly impact the overall yield and purity of the final product. The following table provides guidance on optimizing these times.

Reaction Step Typical Time Range Monitoring Technique Optimization Strategy
Boc Protection 12-24 hoursTLCIf the reaction is sluggish, ensure adequate mixing and consider a slight excess of (Boc)₂O.
Acyl Chloride Formation 1-3 hoursVisual (gas evolution)The reaction is generally complete when gas evolution ceases. Avoid prolonged heating to prevent side reactions.
Pyridine Acylation 12-48 hoursTLC, LC-MSThis is often the rate-limiting step. If the reaction stalls, a modest increase in temperature (e.g., to 40 °C) may be beneficial. However, monitor for the formation of byproducts.
Boc Deprotection 2-6 hoursTLC, LC-MSThe deprotection is typically fast. Extend the reaction time if TLC or LC-MS indicates the presence of the Boc-protected intermediate.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]

  • Chen, G., Wang, Z., Zhang, X., & Fan, X. (2017). Oxidative One-Pot Sequential Reactions for the Synthesis of 3-Acylpyridines and Pyridine-3-carboxylates. The Journal of Organic Chemistry, 82(21), 11230–11237.
  • Yadav, J. S., Reddy, B. V. S., & Rao, T. P. (2001). A mild and efficient method for the synthesis of 3-acetylpyridines. Tetrahedron Letters, 42(45), 8075-8077.
  • Google Patents. (n.d.). Process and catalyst for the preparation of acetylpyridines.
  • ResearchGate. (2023, August 6). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]

  • Google Patents. (n.d.). New method for preparing 3-pyridine acetic hydrochloride.
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  • ACS Publications. (2024, May 14). Process Optimization and Kinetic Modeling for Sucrose Acylation to Sucrose-6-acetate through the Dibutyltin Oxide Method. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

  • PubMed Central. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). The relationship between the reaction time and the results of the.... Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2023, September 19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Retrieved from [Link]

  • PubMed. (2021, October 4). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemical Asian Journal, 16(19), 2773-2794. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protecting Groups in Peptide Synthesis. PubMed. Retrieved from [Link]

  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

  • YouTube. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids. Retrieved from [Link]

  • Chemist4U. (n.d.). What is hydrochloride? | Guides. Retrieved from [Link]

  • ResearchGate. (2023, August 6). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (2024, April 7). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. Retrieved from [Link]

  • ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

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Technical Support Center: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the impurity profiling of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical solutions to common challenges encountered during the analysis of this active pharmaceutical ingredient (API). Here, we combine established scientific principles with field-proven insights to ensure the integrity and accuracy of your experimental outcomes.

Introduction: The Criticality of Impurity Profiling

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a pyridine derivative of significant interest in pharmaceutical research.[1][2][3][4] As with any API, a thorough understanding of its impurity profile is paramount for ensuring safety, efficacy, and regulatory compliance.[5][6][7][8] Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[6][9][10][11]

This guide provides a structured approach to identifying, quantifying, and controlling these impurities, in line with global regulatory expectations such as those from the International Council for Harmonisation (ICH).[9][10][12]

Frequently Asked Questions (FAQs)

Here are some of the common initial questions researchers have when starting impurity profiling for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Q1: What are the likely impurities I should expect to find in my 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride sample?

A1: Potential impurities can be broadly categorized as process-related or degradation-related.

  • Process-Related Impurities: These originate from the synthetic route.[6] Without a specific synthesis pathway, common impurities in related pyridine syntheses could include unreacted starting materials, reagents, and intermediates. For instance, reactions involving aminoguanidine and pyridinecarboxylic acids can lead to various side products.[13] Similarly, Hofmann degradation reactions used in the synthesis of amino pyridines can also introduce specific impurities.[14]

  • Degradation Products: These form during storage or under stress conditions. Given the presence of an amine and a ketone functional group, the molecule may be susceptible to oxidation, hydrolysis, and photolytic degradation.[6] Forced degradation studies are essential to identify these potential degradants.[15][16][17]

Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

A2: The ICH Q3A(R2) guidelines provide a framework for this.[9][12] The thresholds are based on the maximum daily dose of the drug substance. A summary is provided in the table below.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting ≥ 0.05%≥ 0.03%
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)≥ 0.05%
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)≥ 0.05%

Q3: Which analytical technique is most suitable for impurity profiling of this compound?

A3: High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is the gold standard for pharmaceutical impurity profiling.[5][18] HPLC offers the necessary separation capabilities, while MS provides molecular weight and structural information crucial for identifying unknown impurities.[19][20] Gas Chromatography (GC) may also be useful for identifying volatile impurities like residual solvents.[5]

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section provides detailed troubleshooting for specific issues you might encounter during your analysis.

Issue 1: Poor Peak Shape and Retention in Reversed-Phase HPLC

Symptom: You observe peak tailing, fronting, or your compound of interest and its impurities elute near the void volume in your reversed-phase (e.g., C18) HPLC method.

Causality: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a polar compound due to the presence of the primary amine and the pyridine ring. Highly polar compounds often exhibit poor retention on traditional non-polar stationary phases like C18, especially with mobile phases containing a high percentage of aqueous solvent.[21][22]

Troubleshooting Workflow:

G start Poor Peak Shape/Retention check_mobile_phase Is mobile phase pH appropriate? start->check_mobile_phase adjust_ph Adjust pH to ensure analyte is in a single ionic state check_mobile_phase->adjust_ph No check_column Is a standard C18 column being used? check_mobile_phase->check_column Yes final_check Re-evaluate peak shape and retention adjust_ph->final_check use_polar_embedded Switch to a polar-embedded or polar-endcapped column check_column->use_polar_embedded Yes check_ion_pairing Is an ion-pairing agent an option? check_column->check_ion_pairing Alternative optimize_gradient Optimize gradient elution check_column->optimize_gradient No, already using modified column consider_hilc Consider Hydrophilic Interaction Chromatography (HILIC) use_polar_embedded->consider_hilc Still problematic use_polar_embedded->final_check consider_hilc->final_check add_ion_pair Add an ion-pairing agent (e.g., TFA, HFBA) to the mobile phase check_ion_pairing->add_ion_pair Yes add_ion_pair->final_check optimize_gradient->final_check

Caption: Troubleshooting workflow for poor chromatography.

Step-by-Step Protocol:

  • Mobile Phase pH Adjustment:

    • Rationale: The primary amine in your molecule has a pKa. Controlling the mobile phase pH to be at least 2 units above or below the pKa will ensure the analyte exists predominantly in a single ionic form, leading to sharper, more symmetrical peaks.

    • Action: Start with a mobile phase containing a buffer (e.g., ammonium formate or acetate) at a pH of around 3-4.

  • Column Selection:

    • Rationale: Standard C18 columns can suffer from "hydrophobic collapse" in highly aqueous mobile phases, leading to loss of retention. Polar-embedded or polar-endcapped columns are designed to prevent this and offer better retention for polar analytes.[21] HILIC is another alternative that uses a polar stationary phase and a mobile phase with a high organic content.[23]

    • Action: If pH adjustment is insufficient, switch to a column specifically designed for polar compounds.

  • Ion-Pairing Chromatography:

    • Rationale: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged analyte, increasing its retention on a reversed-phase column.

    • Caution: Ion-pairing agents can be difficult to remove from the column and may cause ion suppression in MS detection.[24] This should be considered a secondary option if other approaches fail.

Issue 2: Difficulty in Identifying an Unknown Impurity

Symptom: You observe a consistent, unknown peak in your chromatogram that is above the identification threshold.

Causality: The impurity could be an isomer, a degradation product, or a process-related impurity not previously characterized. Its identification is crucial for safety assessment.[8][19]

Workflow for Unknown Impurity Identification:

G start Unknown peak detected lc_ms Perform LC-MS analysis start->lc_ms get_mw Determine Molecular Weight (MW) lc_ms->get_mw hrms Use High-Resolution MS (HRMS) for elemental composition get_mw->hrms ms_ms Perform MS/MS fragmentation hrms->ms_ms compare_fragments Compare fragmentation pattern with parent drug ms_ms->compare_fragments propose_structure Propose potential structure(s) compare_fragments->propose_structure forced_degradation Do results match forced degradation studies? propose_structure->forced_degradation confirm_structure Confirm structure (e.g., via synthesis and NMR) forced_degradation->confirm_structure Yes

Caption: Workflow for identifying unknown impurities.

Step-by-Step Protocol: Forced Degradation Studies

Forced degradation studies are a cornerstone of impurity identification, helping to generate potential degradation products under controlled conditions.[15][16][17]

  • Acid/Base Hydrolysis:

    • Protocol: Dissolve the API in solutions of 0.1 M HCl and 0.1 M NaOH. Heat at 60°C for several hours. Neutralize the samples before injection.[25]

    • Rationale: This simulates degradation in acidic or basic environments, which can occur during formulation or in vivo.

  • Oxidative Degradation:

    • Protocol: Treat a solution of the API with 3% hydrogen peroxide at room temperature.

    • Rationale: This mimics potential oxidation of the amine or other susceptible parts of the molecule.

  • Thermal Degradation:

    • Protocol: Expose the solid API to dry heat (e.g., 80°C) for 24-48 hours.

    • Rationale: This assesses the thermal stability of the drug substance.

  • Photolytic Degradation:

    • Protocol: Expose a solution of the API to UV light (e.g., 254 nm) and white light, as per ICH Q1B guidelines.

    • Rationale: This evaluates the light sensitivity of the molecule.

Data Analysis and Structure Elucidation:

Following forced degradation, analyze the stressed samples by LC-MS.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to determine the elemental composition of the impurity.[18][19]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion and analyzing the resulting product ions can provide structural information. Comparing the fragmentation pattern to that of the parent drug can reveal how the structure has been modified.[19][20]

Conclusion

A systematic and scientifically sound approach to impurity profiling is non-negotiable in pharmaceutical development. For 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a thorough understanding of its chemical properties, coupled with robust analytical methodologies like HPLC and LC-MS, is key to ensuring a safe and effective final product. This guide provides a foundation for troubleshooting common issues and implementing a comprehensive impurity control strategy in line with global regulatory standards.

References

  • ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Waters. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • LCGC International. (2019). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • OMICS International. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]

  • Cairo University. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • Chromatography Today. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. [Link]

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • International Journal of Novel Research and Development. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. [Link]

  • Pharma Learning In Depth. (2024). Impurity Profiling in Pharmaceuticals. YouTube. [Link]

  • Chemical Point. (n.d.). 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. [Link]

  • National Center for Biotechnology Information. (2019). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. [Link]

  • Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
  • ResearchGate. (2011). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. [Link]

  • SciSpace. (1985). Determination of phenylthiohydantoin-amino acids by two-step laser desorption/multiphoton ionization. [Link]

  • ChemSrc. (n.d.). 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride SDS, 178758-80-0 Safety Data Sheets. [Link]

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Technical Support Center: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Section 1: Troubleshooting Guide

This section is designed to provide rapid, actionable solutions to problems that may arise during the scale-up of the 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride synthesis.

Reaction Initiation and Control

Q1: My reaction is sluggish or fails to initiate upon scale-up, although it worked well on a smaller scale. What are the likely causes and how can I fix this?

A1: This is a common issue when scaling up amide bond formation reactions.[1][2] Several factors could be at play:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients and "hot spots," preventing uniform reaction initiation.[3] Ensure your stirring apparatus (e.g., overhead stirrer) is appropriately sized and powered for the larger volume to maintain a homogenous mixture.[3]

  • Mass Transfer Limitations: The rate of reaction may become limited by how quickly reactants can come into contact with each other, a factor that is less pronounced at smaller scales. Improving agitation can help mitigate this.

  • Reagent Quality and Water Content: The presence of moisture can be detrimental to many amide coupling reactions.[4] Reagents that are hygroscopic, meaning they readily absorb moisture from the air, can introduce water into the reaction.[4][5] It is crucial to use anhydrous solvents and ensure all reagents are thoroughly dried before use, especially when dealing with larger quantities where the impact of minor water contamination is magnified.[4][6] Consider techniques like Karl Fischer titration to quantify water content in your starting materials.[4]

  • Temperature Control: Larger reaction volumes have a lower surface area-to-volume ratio, making heat transfer less efficient.[3][7] This can result in a failure to reach the optimal reaction temperature. Monitor the internal reaction temperature closely with a calibrated probe, rather than relying solely on the heating mantle or bath temperature.[3][8]

Q2: I'm observing a significant exotherm (heat release) during the addition of my acylating agent, which was not a problem at the lab scale. How can I manage this thermal runaway risk?

A2: Exothermic reactions pose a significant safety hazard during scale-up.[7][9] The reduced surface area-to-volume ratio of larger reactors hinders efficient heat dissipation.[3][7]

  • Controlled Addition: Instead of adding the acylating agent all at once, implement a slow, controlled addition using a syringe pump or a dropping funnel. This allows the cooling system to manage the heat generated.

  • Reaction Calorimetry: For larger scale-ups, it is highly recommended to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[9][10] This data is critical for designing an adequate cooling strategy and ensuring process safety.[9]

  • Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated, acting as a heat sink.[8] However, this may also slow down the reaction rate, so a balance must be found.

Work-up and Product Isolation

Q3: During the aqueous work-up, I'm struggling with the removal of pyridine. What is the most effective method at a larger scale?

A3: Pyridine removal can be challenging due to its solubility in both aqueous and organic phases.[11]

  • Acidic Wash: The most common and effective method is to wash the organic layer with a dilute acidic solution (e.g., 1 M HCl or aqueous copper sulfate).[11][12] This protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer. Multiple washes may be necessary for complete removal.[11]

  • Co-evaporation with Toluene: After the initial extraction, residual pyridine can often be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure.[13]

Q4: My product, 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, is proving difficult to crystallize from the reaction mixture. What strategies can I employ to induce crystallization?

A4: The crystallization of amine hydrochlorides can be influenced by several factors.[14][15]

  • Solvent Selection: The choice of solvent is critical. You need a solvent or solvent system where your product is soluble at higher temperatures but sparingly soluble at lower temperatures.[16] For polar compounds like pyridine derivatives, polar solvents like ethanol, methanol, or water, or mixtures with an anti-solvent like hexane or acetone, are good starting points.[16]

  • pH Adjustment: The solubility of amine hydrochlorides is highly dependent on pH.[15] Ensure the solution is sufficiently acidic to maintain the protonated, and generally less soluble, dihydrochloride salt form.

  • Seeding: If you have a small amount of pure, crystalline product, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Cooling Rate: A slow, controlled cooling rate generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to the formation of smaller, less stable crystals or oils.

Purity and Stability Issues

Q5: I am observing unexpected impurities in my final product after scale-up. What are the likely side reactions, and how can I minimize them?

A5: The impurity profile can change significantly with scale. Common impurities in amide bond formations and reactions involving pyridines can include:

  • Deletion Peptides/Incomplete Coupling: If the reaction does not go to completion, you will have unreacted starting materials.[17][18] Monitor the reaction progress using techniques like HPLC or TLC to ensure completion before work-up.

  • Side Reactions from Coupling Reagents: Many common coupling reagents can lead to the formation of byproducts that can be difficult to remove.[2] Consider using reagents like T3P (n-propanephosphonic acid anhydride) which often result in water-soluble byproducts that are easily removed during aqueous work-up.[19]

  • Racemization: If your starting materials contain chiral centers, the harsh conditions sometimes required for amide bond formation can lead to a loss of stereochemical purity.[19] Using milder coupling agents and lower reaction temperatures can help to minimize this.[19]

  • Oxidation: Some reagents or intermediates may be sensitive to oxidation, especially with prolonged reaction times or exposure to air at elevated temperatures.[18] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q6: The isolated 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is highly hygroscopic and difficult to handle and store. What are the best practices for handling this material?

A6: Hygroscopic compounds require careful handling to prevent moisture absorption, which can affect their purity and stability.[5][20]

  • Inert Atmosphere: Handle the solid product in a glove box or under a stream of dry, inert gas (nitrogen or argon).[20][21]

  • Drying: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating, to remove any residual solvent or absorbed water.[6]

  • Storage: Store the final product in a tightly sealed container with a desiccant, in a dry and cool place. For long-term storage, consider sealing under an inert atmosphere.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in scaling up the acylation of a pyridine derivative?

A1: The primary challenge often lies in managing the reactivity and potential exothermicity of the reaction.[7] Pyridines can be acylated, but the reaction conditions must be carefully controlled to avoid side reactions and ensure safety, especially at a larger scale where heat dissipation is less efficient.[3][22]

Q2: Are there any specific safety precautions I should take when scaling up this reaction?

A2: Absolutely. A thorough risk assessment should be conducted before any scale-up.[3][8] Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Emergency Preparedness: Have appropriate quenching agents and fire extinguishing equipment readily available.

  • Thermal Hazard Assessment: Understand the thermal profile of your reaction to prevent runaway scenarios.[9]

Q3: How do I choose the right purification method for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride at scale?

A3: The choice of purification method will depend on the impurity profile and the desired final purity.

  • Recrystallization: This is often the most scalable and cost-effective method for obtaining high-purity crystalline solids.[16]

  • Chromatography: While highly effective for purification, scaling up column chromatography can be expensive and generate significant solvent waste.[23] It is often used for a final polishing step if very high purity is required. Cation-exchange chromatography can also be a viable option for purifying pyridine derivatives.[24]

  • Distillation: If the product or its precursors are liquids, distillation can be an effective purification technique.[25][26]

Q4: What analytical techniques are most suitable for monitoring the reaction progress and final product purity?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is excellent for determining the purity of the final product.[27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used to identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.[27]

Section 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Scale-Up of Amide Coupling
  • Reactor Setup: Assemble a clean, dry, appropriately sized reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.

  • Inert Atmosphere: Purge the reactor with a dry, inert gas such as nitrogen or argon.

  • Reagent Addition: Charge the reactor with the amine starting material and a suitable anhydrous solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Acylating Agent Addition: Dissolve the acylating agent in an anhydrous solvent and add it slowly to the stirred reaction mixture via the addition funnel, maintaining the desired internal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully quench any remaining reactive reagents according to established procedures.

  • Work-up: Proceed with the appropriate aqueous work-up to remove byproducts and impurities.

  • Product Isolation: Isolate the product by crystallization, filtration, and drying under vacuum.

Diagram 1: Troubleshooting Workflow for Poor Reaction Yield

PoorYieldWorkflow start Low or No Product Formation q1 Check Reagent Purity and Water Content start->q1 q2 Evaluate Mixing Efficiency start->q2 q3 Verify Internal Reaction Temperature start->q3 q4 Confirm Stoichiometry start->q4 sol1 Use Anhydrous Solvents Dry Reagents Quantify Water (Karl Fischer) q1->sol1 Moisture Suspected sol2 Increase Stirring Rate Use Appropriate Stirrer q2->sol2 Inhomogeneity Observed sol3 Use Calibrated Internal Probe Adjust Heating/Cooling q3->sol3 Temperature Discrepancy sol4 Recalculate and Re-weigh Reagents q4->sol4 Potential Weighing Error

Caption: A logical workflow for troubleshooting poor reaction yield.

Diagram 2: Decision Tree for Product Purification

PurificationDecisionTree start Crude Product q1 Is the Product a Solid? start->q1 recrystallization Recrystallization q1->recrystallization Yes distillation Distillation q1->distillation No (Liquid) q2 Is Purity >98%? recrystallization->q2 distillation->q2 final_product Final Product q2->final_product Yes chromatography Column Chromatography q2->chromatography No chromatography->final_product

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride: A Multi-Technique, Data-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the rigorous field of pharmaceutical and chemical research, the absolute structural confirmation of a synthetic building block is not merely a procedural step but the foundational pillar upon which all subsequent data relies. An error in structural assignment can invalidate biological assays, pharmacokinetic studies, and ultimately, entire research programs. This guide presents a comprehensive, logic-driven framework for the structural validation of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. We will move beyond a simple recitation of analytical techniques to explain the causal reasoning behind a multi-modal analytical strategy. By integrating data from high-resolution mass spectrometry, ¹H and ¹³C NMR spectroscopy, and elemental analysis, we establish a self-validating system that provides an unambiguous structural confirmation, ensuring the integrity of your research.

Deconstructing the Target: Analytical Signposts in the Molecular Architecture

A robust validation strategy begins with a theoretical dissection of the molecule to identify its unique chemical features. These features serve as predictable "signposts" for our analytical techniques.

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride (C₁₀H₁₆Cl₂N₂O) is characterized by:

  • A 3-Substituted Pyridine Ring: An aromatic heterocycle whose electronic environment will create a distinct and predictable pattern of signals in NMR spectroscopy.

  • An Aliphatic Ketone: The carbonyl group (C=O) is a key functional group with a characteristic, highly deshielded signal in ¹³C NMR.

  • A Five-Carbon Aliphatic Linker: This flexible chain connects the pyridine ring and the amino group. The protons along this chain will exhibit predictable splitting patterns (multiplicity) in ¹H NMR due to coupling with their neighbors.

  • A Primary Amino Group (as a Hydrochloride Salt): In the dihydrochloride form, this group exists as a protonated ammonium (-NH₃⁺), influencing the chemical shift of adjacent protons and the overall elemental composition.

The following workflow visualizes our integrated approach to targeting these structural features.

G cluster_0 Analytical Workflow cluster_1 Key Structural Questions MS Mass Spectrometry (High-Resolution ESI-MS) NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Confirms Elemental Formula EA Elemental Analysis (CHN) NMR->EA Confirms C-H Framework Conclusion Structural Confirmation EA->Conclusion Confirms Stoichiometry (incl. HCl) Q1 What is the molecular weight and formula? Q1->MS Q2 What is the proton & carbon connectivity? Q2->NMR Q3 Is the empirical formula correct, including salts? Q3->EA Q4 Is the structure unequivocally confirmed? Q4->Conclusion

Caption: A logic-driven workflow for structural validation, linking analytical techniques to key questions.

The Experimental Framework: A Self-Validating Triad

High-Resolution Mass Spectrometry (HRMS): The First Gate

Expertise & Causality: We begin with HRMS to obtain the most fundamental piece of information: the accurate mass of the molecule. We choose Electrospray Ionization (ESI) as it is a "soft" ionization technique, minimizing fragmentation and maximizing the signal for the intact molecular ion. By operating in positive ion mode, we expect to detect the molecule's free base form with an added proton ([M+H]⁺). High resolution (e.g., on a TOF or Orbitrap instrument) is critical as it provides mass accuracy below 5 ppm, allowing for the confident determination of the elemental formula[1].

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in methanol or a water/acetonitrile mixture.

  • Infusion: Directly infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its measured m/z to the theoretical value.

Data Presentation: Expected vs. Experimental Mass

ParameterTheoretical Value (for C₁₀H₁₅N₂O⁺)Example Experimental Data
Monoisotopic Mass [M+H]⁺ 179.1182179.1180
Mass Accuracy N/A-1.1 ppm

A result with mass accuracy below 5 ppm provides powerful evidence for the elemental composition C₁₀H₁₄N₂O, successfully passing the first validation gate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

Expertise & Causality: If MS provides the formula, NMR provides the architectural blueprint, revealing the precise connectivity of the atoms. The formation of a hydrochloride salt significantly impacts the chemical shifts of protons near the nitrogen atoms, causing them to shift to a lower field (deshielding) due to the increased positive charge density[2]. We use a deuterated solvent like D₂O, which simplifies the spectrum by exchanging the acidic N-H protons.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of Deuterium Oxide (D₂O).

  • Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters: For ¹H, acquire 16-32 scans. For ¹³C, acquire 1024 or more scans with proton decoupling.

  • Data Analysis: Integrate the ¹H signals and assign all peaks in both spectra based on chemical shift, multiplicity, and correlation (if 2D NMR like COSY or HSQC is performed).

Data Presentation: Predicted NMR Signal Assignments (400 MHz, D₂O)

¹H NMR Assignment Predicted δ (ppm) Multiplicity Integration ¹³C NMR Assignment Predicted δ (ppm)
H2 (Pyridine)~8.9s (broad)1HC=O~205
H6 (Pyridine)~8.7d1HC2 (Pyridine)~152
H4 (Pyridine)~8.6d1HC6 (Pyridine)~149
H5 (Pyridine)~7.9t1HC4 (Pyridine)~142
CH₂ (α to C=O)~3.3t2HC3 (Pyridine)~135
CH₂ (α to NH₃⁺)~3.1t2HC5 (Pyridine)~127
CH₂ (β to C=O)~1.9m2HCH₂ (α to C=O)~40
CH₂ (γ to C=O)~1.7m2HCH₂ (α to NH₃⁺)~38
CH₂ (β to C=O)~28
CH₂ (γ to C=O)~22

The congruence of the observed signals with these predicted values provides a highly detailed confirmation of the molecule's carbon-hydrogen framework.

G cluster_H ¹H NMR Correlations cluster_C ¹³C NMR Correlations mol H2 ~8.9 ppm H6 ~8.7 ppm H4 ~8.6 ppm H5 ~7.9 ppm H_alpha_CO ~3.3 ppm H_alpha_N ~3.1 ppm H_beta_gamma ~1.7-1.9 ppm C_CO ~205 ppm C_Pyr ~127-152 ppm C_aliphatic ~22-40 ppm

Caption: Visual correlation of predicted NMR shifts to the molecular structure.

Elemental Analysis: The Final Stoichiometric Proof

Expertise & Causality: While MS confirms the formula of the organic portion and NMR confirms its structure, neither directly quantifies the inorganic counter-ions. Elemental analysis is the definitive technique for confirming the overall empirical formula of the salt, C₁₀H₁₆Cl₂N₂O[3][4]. It provides the mass percentages of C, H, and N in the sample, which must align with the theoretical values for the complete dihydrochloride salt. This step is critical for verifying the compound's stoichiometry and purity from non-carbon-containing impurities.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried under high vacuum for several hours to remove residual solvent or water, which can significantly alter the results.

  • Instrumentation: Submit an accurately weighed sample (2-3 mg) to a CHN combustion analyzer.

  • Data Analysis: Compare the experimental weight percentages of C, H, and N to the calculated theoretical percentages. A deviation of ≤0.4% is considered acceptable.

Data Presentation: Theoretical vs. Experimental Elemental Composition

ElementTheoretical % (for C₁₀H₁₆Cl₂N₂O)Example Experimental Data
Carbon (C) 47.8247.95
Hydrogen (H) 6.426.39
Nitrogen (N) 11.1511.11

When the experimental CHN percentages match the theoretical values, it confirms the presence of two equivalents of HCl per mole of the organic base, completing our validation triad.

Performance Comparison: Context and Alternatives

The choice of a chemical building block is often dictated by its specific geometry and reactivity. Understanding alternatives is key to experimental design.

Compound Key Structural Difference Implication for Analysis & Synthesis
3-(5-Amino-1-pentanoyl)pyridine Target compound.The 3-position offers a specific steric and electronic profile for further reactions.
4-(5-Amino-1-pentanoyl)pyridine Isomer with the acyl group at the 4-position.Would show a more simplified pyridine region in ¹H NMR (two signals instead of four). May exhibit different reactivity due to altered electronics.
3-(4-Aminobutanoyl)pyridine Shorter aliphatic chain (four carbons).Would be differentiated by MS (lower mass) and NMR (different integration and multiplicity in the aliphatic region).
3-(5-Aminopentyl)pyridine Carbonyl group is reduced to a CH₂.Would be clearly distinguished by the absence of the ketone signal (~205 ppm) in ¹³C NMR and the presence of an additional aliphatic signal.

Conclusion

The structural validation of a key synthetic intermediate like 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a foundational requirement for reproducible and reliable science. By employing a logically structured, multi-technique approach, we create a self-validating system where each piece of data corroborates the others. High-resolution mass spectrometry confirms the elemental composition, comprehensive NMR spectroscopy elucidates the precise atomic connectivity, and elemental analysis verifies the final salt stoichiometry. This triad of data provides an unassailable confirmation of the molecular structure, empowering researchers to proceed with confidence in their drug development and chemical biology endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13904336, 3-(5-Aminopentanoyl)pyridine dihydrochloride. Retrieved from [Link].

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8(1), 105. Available at: [Link].

  • Pająk, J., & Mąkosza, M. (2010). NMR spectra of pyridine, picolines and of their hydrochlorides and methiodides. Bulletin of the Polish Academy of Sciences, Chemistry, 58(3), 341-345.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Döbeli, M. (2013). Elemental Analysis using Ion Beams. Paul Scherrer Institut Scientific Report. Available at: [Link].

Sources

A Comparative Guide to Pyridine Derivatives as Nicotinamide N-Methyltransferase (NNMT) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection and evaluation of enzyme inhibitors are paramount to advancing therapeutic discovery. This guide provides an in-depth technical comparison of pyridine derivatives as inhibitors of Nicotinamide N-Methyltransferase (NNMT), a promising therapeutic target for metabolic diseases and oncology. While specific experimental data for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is not extensively available in the public domain, this guide will establish a framework for its evaluation by comparing structurally related pyridine derivatives with known NNMT inhibitory activity.

Introduction: The Therapeutic Promise of Targeting NNMT

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[1] It catalyzes the methylation of nicotinamide and other pyridine-containing compounds, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[1] Overexpression of NNMT has been implicated in various pathologies, including obesity, type 2 diabetes, non-alcoholic fatty liver disease, and several types of cancer.[2][3] Consequently, the inhibition of NNMT has emerged as a compelling therapeutic strategy. Small molecule inhibitors of NNMT are being actively investigated for their potential to reverse metabolic dysfunction and impede tumor growth.[2][4]

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5] Its versatility allows for a wide range of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the design of novel NNMT inhibitors.[6]

Comparative Analysis of Pyridine-Based NNMT Inhibitors

While direct comparative experimental data for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is scarce, we can infer its potential performance by examining the structure-activity relationships (SAR) of other pyridine derivatives that have been evaluated as NNMT inhibitors. A key determinant of inhibitory activity is the ability of the compound to effectively occupy the nicotinamide binding pocket of the enzyme.[7]

Below is a table summarizing the inhibitory potency of various pyridine and quinoline-based NNMT inhibitors. Quinoline derivatives are included as they share a similar nitrogen-containing aromatic core and are potent NNMT inhibitors, providing valuable SAR insights.[1][7]

CompoundScaffoldIC50 (µM)Reference
1-Methylnicotinamide (1-MNA)Pyridine9.0 ± 0.6[1]
1-Methylquinolinium (1-MQ)Quinoline12.1 ± 3.1[1]
5-Amino-1-methylquinoliniumQuinoline1.2 ± 0.1[1]
3-Amino-isoquinolinium derivativeIsoquinoline6.3 ± 2.7[1]
Bisubstrate Inhibitor (Compound 78)Pyridine-based1.41[8]
JBSNF-000088Pyridine-based1.8 (human)[1]
NNMT-IN-5Not specified0.0479 ± 0.0006[9]

Analysis of Structure-Activity Relationships:

The data reveals several key insights into the design of potent pyridine-based NNMT inhibitors:

  • Core Scaffold: While the pyridine ring is a good starting point, expansion to a quinoline or isoquinoline system can enhance potency, likely due to increased hydrophobic interactions within the binding pocket.[7]

  • Substitutions: The addition of small functional groups, such as an amino group, can significantly increase inhibitory activity. For instance, the 10-fold increase in potency of 5-amino-1-methylquinolinium compared to 1-MQ highlights the importance of specific interactions with active site residues.[1]

  • Bisubstrate Inhibition: Compounds designed to mimic both the nicotinamide and SAM substrates can achieve high potency, as demonstrated by the bisubstrate inhibitor with an IC50 of 1.41 µM.[8] This strategy leverages interactions with multiple binding regions of the enzyme.[8]

For 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, the 3-acylpyridine core is a known feature in various biologically active molecules.[10][11] The 5-aminopentanoyl side chain introduces a degree of flexibility and a basic amino group, which could potentially form favorable interactions within the NNMT active site. However, without experimental data, its inhibitory potential remains speculative.

Experimental Protocols for Evaluating NNMT Inhibitors

To rigorously assess the performance of a novel pyridine derivative like 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a series of well-defined experimental protocols are necessary.

In Vitro NNMT Inhibition Assay

The primary method for determining the potency of an NNMT inhibitor is through an in vitro enzyme inhibition assay. A common and robust method involves quantifying the formation of the methylated product, 1-methylnicotinamide (MNA).[12]

Protocol: LC-MS/MS-based NNMT Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 5 mM Tris pH 8.6, 1 mM DTT).[7]

    • Prepare stock solutions of recombinant human NNMT enzyme, nicotinamide (substrate), and S-adenosyl-L-methionine (SAM, co-factor).

    • Prepare serial dilutions of the test inhibitor (e.g., 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride) and known reference inhibitors (e.g., 1-MNA).

  • Enzyme Reaction:

    • In a 96-well plate, pre-incubate the NNMT enzyme with the test inhibitor or vehicle control for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding a mixture of nicotinamide and SAM.

    • Allow the reaction to proceed for a specific time under linear product formation conditions.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid).

    • Centrifuge the samples to precipitate the enzyme.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Utilize a hydrophilic interaction liquid chromatography (HILIC) column for separation of MNA from other reaction components.[8][12]

    • Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify MNA.

  • Data Analysis:

    • Calculate the percentage of NNMT inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for NNMT Inhibition Assay

NNMT_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Co-factor, Inhibitor) pre_incubation Pre-incubation (Enzyme + Inhibitor) reagents->pre_incubation reaction_init Reaction Initiation (Add Substrate + Co-factor) pre_incubation->reaction_init incubation Incubation (37°C) reaction_init->incubation quenching Reaction Quenching incubation->quenching sample_prep Sample Preparation (Centrifugation) quenching->sample_prep lcms LC-MS/MS Analysis (MNA Quantification) sample_prep->lcms data_analysis Data Analysis (IC50 Determination) lcms->data_analysis

Caption: Workflow for determining the in vitro inhibitory potency of a compound against NNMT.

Cellular Assays

To assess the activity of an inhibitor in a more biologically relevant context, cellular assays are employed. These assays can measure the inhibitor's ability to penetrate cell membranes and engage the target in the cellular environment.

Protocol: Cellular NNMT Target Engagement Assay

  • Cell Culture:

    • Culture a relevant cell line (e.g., a cancer cell line with high NNMT expression or a pre-adipocyte cell line) in appropriate media.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the test inhibitor for a defined period.

  • Cell Lysis and Analysis:

    • Lyse the cells to release the intracellular contents.

    • Measure the levels of MNA in the cell lysates using LC-MS/MS, as described in the in vitro assay.

  • Data Analysis:

    • Determine the cellular EC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in intracellular MNA levels.

Conclusion and Future Directions

The development of potent and selective pyridine-based NNMT inhibitors holds significant promise for the treatment of metabolic and oncologic diseases. While the specific compound 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride requires further investigation to determine its biological activity, the principles and protocols outlined in this guide provide a robust framework for its evaluation.

Future research should focus on:

  • Synthesis and in vitro screening of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride and its analogs to determine their NNMT inhibitory potency.

  • Comprehensive SAR studies to optimize the pyridine scaffold for improved activity and selectivity.

  • In vivo studies in relevant animal models to assess the pharmacokinetic properties and therapeutic efficacy of promising lead compounds.

By systematically applying these methodologies, researchers can effectively advance the discovery and development of novel pyridine derivatives as next-generation NNMT inhibitors.

References

  • Vankayalapati, H., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(15), 7067-7085. [Link]

  • Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 634-635. [Link]

  • Gao, Y., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(13), 5724-5744. [Link]

  • Tanzeel, H., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 160-174. [Link]

  • van Haren, M. J., et al. (2017). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Analytical Biochemistry, 537, 33-40. [Link]

  • Singh, R., et al. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. In Pyridine and Its Derivatives: Synthesis, Properties and Applications. [Link]

  • Dyachenko, V. D., & Krivokolysko, S. G. (2010). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. Russian Chemical Bulletin, 59(10), 2069-2076. [Link]

  • Feng, M., & Martin, N. I. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(6), 1045-1055. [Link]

  • Lonza. (2006). Process and catalyst for the preparation of acetylpyridines.
  • Sanofi. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. [Link]

  • Al-Hussain, S. A., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. BioMed Research International. [Link]

  • Avasthi, P., et al. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research, 8(7). [Link]

  • da Silva, J. C. R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(2), 1642. [Link]

  • van Haren, M. J., et al. (2017). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. [Link]

  • University of Texas Medical Branch at Galveston. (2020). Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof.
  • Das, A., et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics, 13(7-S), 209-218. [Link]

  • van Haren, M. J., et al. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Drug Discovery Today, 26(9), 2143-2151. [Link]

  • BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. [Link]

  • Gao, Y., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. PubMed. [Link]

  • Marinov, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31. [Link]

Sources

A Comparative Guide to the Analytical Standards of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride (CAS No. 178758-80-0) is a pyridine derivative with potential applications in pharmaceutical and chemical research. The presence of a primary amine, a ketone, and a pyridine ring imparts a unique combination of chemical properties that necessitate rigorous analytical control. Ensuring the identity, purity, and stability of this compound is paramount for its use in drug discovery and development, where even trace impurities can significantly impact biological activity and safety.

This guide provides a comparative overview of essential analytical techniques for the comprehensive characterization of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. We will delve into the principles and practical considerations of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For each technique, we will present detailed experimental protocols, discuss the rationale behind methodological choices, and compare their suitability for different analytical objectives.

Physicochemical Properties and their Analytical Implications

A thorough understanding of the physicochemical properties of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is fundamental to developing effective analytical methods.

PropertyValue/InformationAnalytical Implication
Chemical Formula C₁₀H₁₆Cl₂N₂ODictates the exact mass for mass spectrometry analysis.
Molecular Weight 267.16 g/mol
Structure Pyridine ring, alkyl chain with a ketone, primary amine.The basic pyridine nitrogen and the primary amine will be protonated in acidic conditions, influencing chromatographic retention on reversed-phase columns. The chromophoric pyridine ring allows for UV detection in HPLC.
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.Guides the selection of appropriate solvents for sample preparation and chromatographic mobile phases.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is an indispensable technique for assessing the purity of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride and for quantifying it in various matrices. A well-developed HPLC method can separate the main compound from its impurities, providing crucial information for quality control.

Comparative Analysis of HPLC Methods

Given the polar nature of the molecule, reversed-phase HPLC is the most suitable approach. Below is a comparison of two potential starting points for method development, based on methods for similar pyridine derivatives[1][2].

ParameterMethod A (Gradient)Method B (Isocratic)Rationale for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µmA C18 column is a good starting point for retaining the molecule via its hydrophobic pentanoyl chain.
Mobile Phase A 0.1% Formic acid in Water0.01 M Phosphate buffer, pH 3.0A low pH mobile phase will ensure the amine and pyridine nitrogen are protonated, leading to better peak shape.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier providing good peak shape and low UV cutoff.
Gradient/Isocratic 5% B to 95% B in 20 min70% A : 30% BA gradient method is recommended for initial screening to separate unknown impurities with a wide range of polarities. An isocratic method can be developed for routine QC once the impurity profile is known.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 260 nmUV at 254 nmThe pyridine ring is expected to have a UV maximum around 260 nm.
Column Temperature 30 °C30 °CMaintaining a constant column temperature ensures reproducible retention times.
Step-by-Step Experimental Protocol for HPLC Analysis (Method A - Gradient)

This protocol is a robust starting point for the analysis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Chromatographic Conditions:

    • Use the parameters outlined in "Method A" in the table above.

  • Injection and Data Analysis:

    • Inject 10 µL of the standard solution.

    • Monitor the chromatogram for the main peak and any impurity peaks.

    • Calculate the purity by the area normalization method.

Visualization of the HPLC Workflow

Caption: A typical workflow for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Impurity Profiling

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an ideal tool for confirming the identity of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride and for identifying unknown impurities.

Comparative Analysis of LC-MS Ionization and Detection Modes
ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride
Ionization Principle Soft ionization technique, ideal for polar and thermally labile molecules.Gas-phase ionization, suitable for less polar and more volatile compounds.ESI is the preferred method due to the polar and ionic nature of the target molecule in an acidic mobile phase.
Polarity Positive Ion ModePositive Ion ModeThe presence of two basic nitrogen atoms makes the molecule readily protonated, leading to a strong signal in positive ion mode.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), OrbitrapQuadrupole, Time-of-Flight (TOF), OrbitrapA high-resolution mass spectrometer (TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition of the parent ion and its fragments.
Step-by-Step Experimental Protocol for LC-MS Analysis
  • LC Conditions:

    • Use the same HPLC conditions as described in "Method A" for HPLC analysis. The use of a volatile buffer like formic acid is compatible with MS detection.

  • MS Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/Hr

    • Scan Range: m/z 50-500

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺. For C₁₀H₁₅N₂O (the free base), the expected monoisotopic mass is 195.1235.

    • Analyze the mass spectra of any impurity peaks to propose their structures based on their fragmentation patterns.

Visualization of the LC-MS Workflow

Caption: The process flow for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, confirming the connectivity of atoms and providing insights into its stereochemistry. Both ¹H and ¹³C NMR are essential for complete characterization.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides predicted chemical shifts based on the structure of 3-(5-Amino-1-pentanoyl)pyridine and general NMR principles for similar compounds[3][4].

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity / Notes
Pyridine H-2~8.8~152Doublet
Pyridine H-4~8.2~135Doublet
Pyridine H-5~7.6~125Triplet
Pyridine H-6~9.1~155Singlet
-CH₂- (adjacent to C=O)~3.1~38Triplet
-CH₂- (adjacent to amine)~3.0~40Triplet
-CH₂- (pentanoyl chain)~1.8, ~1.9~22, ~28Multiplets
C=O-~200Carbonyl carbon
Step-by-Step Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

    • Assign the ¹³C NMR peaks based on their chemical shifts and comparison with predicted values.

Visualization of the NMR Logic

NMR_Logic cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data cluster_elucidation Structural Confirmation Structure 3-(5-Amino-1-pentanoyl)pyridine H1_NMR ¹H NMR Structure->H1_NMR C13_NMR ¹³C NMR Structure->C13_NMR ChemicalShifts Chemical Shifts H1_NMR->ChemicalShifts CouplingConstants Coupling Constants H1_NMR->CouplingConstants Integration Integration H1_NMR->Integration C13_NMR->ChemicalShifts Confirmation Verified Structure ChemicalShifts->Confirmation CouplingConstants->Confirmation Integration->Confirmation

Caption: The logical flow of structural elucidation using NMR.

Potential Impurities and their Control

The manufacturing process of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride can introduce several impurities. Understanding the synthesis route is key to predicting and controlling these impurities[5][6]. Common synthetic routes for aminopyridines may involve reactions that can lead to the following types of impurities:

  • Starting materials: Unreacted starting materials and reagents.

  • By-products: Products from side reactions, such as over-alkylation or incomplete reactions.

  • Degradation products: The compound may be susceptible to hydrolysis or oxidation.

The analytical methods described in this guide are well-suited for the detection and quantification of these potential impurities. HPLC can be used for routine monitoring, while LC-MS is invaluable for the identification of unknown impurities.

Conclusion: A Multi-faceted Approach to Analytical Control

The comprehensive analytical characterization of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride requires a multi-faceted approach. No single technique can provide all the necessary information. HPLC is essential for purity assessment and quantification, LC-MS provides unambiguous identification and impurity profiling, and NMR is the ultimate tool for structural confirmation.

By implementing the comparative frameworks and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can establish robust analytical standards, ensuring the quality and consistency of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride for its intended applications. This commitment to analytical excellence is fundamental to advancing scientific research and developing safe and effective new therapies.

References

  • Desai, N. C., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Pharmaffiliates. (2023). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Journal of Applied Pharmaceutical Science. (2025). Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form.
  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

  • Singh, S., et al. (2013).
  • TCI America. (n.d.). 3-Amino-5-methylpyridine. CP Lab Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437-440.
  • ATDBio. (n.d.). 3-acetylpyridine | C7H8NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-aminopyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
  • MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • PubMed Central. (n.d.). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2.

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A Comparative Guide to the Purity Assessment of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Scientific Research

In the realm of drug discovery and development, the purity of a chemical compound is paramount. For a molecule like 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a substance of interest in various research applications, impurities can lead to erroneous experimental results, misleading structure-activity relationships (SAR), and potential safety concerns.[1] This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of this compound, offering insights into the rationale behind experimental choices and providing actionable protocols.

Orthogonal Analytical Approaches for Robust Purity Determination

A self-validating system for purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method. For 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a combination of chromatography, spectroscopy, and elemental analysis provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for separating and quantifying impurities in pharmaceutical compounds.[2][3] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for a polar compound like 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Causality of Method Development: The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the analyte and allows for separation from more polar or less polar impurities.[1] The mobile phase, a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA), is designed to ensure sharp peak shapes and optimal resolution. TFA serves to protonate residual silanols on the stationary phase and to form an ion pair with the basic nitrogens of the analyte, improving chromatographic behavior.

Experimental Protocol: RP-HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~10 mg of sample B Dissolve in Mobile Phase A to a concentration of 1 mg/mL A->B C Prepare Mobile Phase A: 0.1% TFA in Water D Prepare Mobile Phase B: 0.1% TFA in Acetonitrile E Equilibrate C18 column (e.g., 250 x 4.6 mm, 5 µm) F Inject 10 µL of sample solution E->F G Run gradient elution F->G H Detect at 254 nm G->H I Integrate peaks in the chromatogram J Calculate purity based on area percent of the main peak I->J

Caption: Workflow for RP-HPLC Purity Analysis.

Data Presentation: Comparative Purity of Two Batches

ParameterBatch ABatch B
AppearanceWhite SolidOff-white Solid
Retention Time (min)12.512.5
Purity by HPLC (% Area)99.8%97.5%
Major Impurity (RT, % Area)10.2 min, 0.1%10.2 min, 1.8%

This table clearly demonstrates the superior purity of Batch A. The presence of a significant impurity in Batch B underscores the importance of routine quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC provides quantitative data on purity, it does not inherently identify the chemical nature of impurities. LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, enabling the determination of the molecular weight of impurities.[4][5]

Expertise in Application: For a molecule with a molecular weight of 251.15 g/mol (as the dihydrochloride salt), an electrospray ionization (ESI) source in positive ion mode is typically employed.[6] This technique is highly sensitive for molecules with basic nitrogen atoms, such as the pyridine and primary amine in the target compound. The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]+.

Experimental Protocol: LC-MS Impurity Identification

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Interpretation A Inject sample onto a C18 column B Separate components using a gradient A->B C Eluent enters ESI source D Ionize molecules (positive ion mode) C->D E Detect ions based on mass-to-charge ratio (m/z) D->E F Correlate chromatographic peaks with mass spectra G Propose structures for impurities based on m/z F->G

Caption: Workflow for LC-MS Impurity Identification.

Data Presentation: Hypothetical Impurity Profile

Retention Time (min)[M+H]+ (m/z)Proposed Identity
10.2235.1De-aminated precursor
12.5180.13-(5-Amino-1-pentanoyl)pyridine (Free Base)
14.8265.2N-acetylated product

This data provides valuable insights into potential synthetic byproducts or degradation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled technique for elucidating the chemical structure of a molecule and can also be used for purity assessment.[7][8][9][10][11] ¹H NMR is particularly useful for confirming the presence of key functional groups and for detecting impurities with distinct proton signals.

Trustworthiness of the Technique: The integration of proton signals in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to those signals. This allows for a quantitative assessment of purity by comparing the integral of the analyte's signals to those of a certified internal standard or by identifying and quantifying impurity signals relative to the main compound. The chemical shifts of the protons on the pyridine ring and the aliphatic chain are characteristic and can confirm the compound's identity.[7][12]

Experimental Protocol: ¹H NMR Purity and Structural Verification

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Internal Standard: Add a known amount of a certified internal standard (e.g., maleic acid) if quantitative analysis is desired.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectrum, including phasing, baseline correction, and integration.

  • Analysis: Compare the observed chemical shifts and coupling constants to the expected values for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. Quantify purity by comparing the integral of the analyte's signals to the integral of the internal standard or by the relative integration of impurity signals.

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and in this case, chlorine. This technique is crucial for confirming the empirical formula of the dihydrochloride salt and for detecting inorganic impurities.[13]

Authoritative Grounding: The theoretical elemental composition is calculated from the molecular formula (C₁₀H₁₆Cl₂N₂O).[6] The experimental values should fall within an acceptable range (typically ±0.4%) of the theoretical values to confirm the elemental composition and the salt form.

Data Presentation: Theoretical vs. Experimental Elemental Composition

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon47.8247.65-0.17
Hydrogen6.426.50+0.08
Nitrogen11.1511.05-0.10
Chlorine28.2328.01-0.22

The close correlation between the theoretical and experimental values provides strong evidence for the correct empirical formula and the presence of two chloride counter-ions.

Comparison with Alternatives

While the described methods are standard, alternative and complementary techniques exist.

  • Quantitative NMR (qNMR): Offers a higher level of accuracy for purity determination compared to HPLC area percent, as it is a primary ratio method.

  • Capillary Electrophoresis (CE): Can be a powerful separation technique for charged molecules and may offer different selectivity compared to HPLC.

  • Gas Chromatography (GC): Generally not suitable for non-volatile and thermally labile compounds like this dihydrochloride salt without derivatization.

Conclusion: A Holistic Approach to Purity Assessment

Ensuring the purity of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is not a task for a single analytical technique. A comprehensive and orthogonal approach, combining the separative power of HPLC, the identification capabilities of LC-MS, the structural detail of NMR, and the elemental confirmation of combustion analysis, provides the highest level of confidence in the quality of the material. This multi-faceted strategy is a self-validating system that underpins the integrity and reproducibility of scientific research. The methodologies and insights provided in this guide are grounded in established analytical principles and are designed to be directly applicable in a modern research and development setting.

References

  • USP General Chapter <621> Chromatography.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
  • Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.
  • Pyridine - SpectraBase. Wiley Science Solutions.
  • 1 H NMR spectra of a sample containing 0.05 M pyridine.
  • Elemental Analysis of 2C-G HCl: A Comparative Guide to Confirming Theoretical Composition. Benchchem.
  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. ChemicalBook.
  • Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes. Methods in Molecular Biology.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.

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A Comparative Guide to 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride and Other Nicotine-Related Compound Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and quality control, the purity of active pharmaceutical ingredients (APIs) is paramount. For products related to nicotine, such as those used in smoking cessation therapies, a thorough understanding and accurate quantification of impurities are critical for ensuring safety and efficacy. This guide provides an in-depth technical comparison of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a key nicotine-related impurity also known as pseudooxynicotine, with other official nicotine impurity reference standards.

This document is designed to offer a practical and scientifically grounded resource for researchers and analytical chemists. By synthesizing data from pharmacopoeial monographs and scientific literature, this guide presents a comparative analysis of the primary reference standards for nicotine impurities, complete with experimental protocols and data to aid in method development and validation.

Introduction: The Critical Role of Impurity Reference Standards in Nicotine Products

Nicotine, a pyridine alkaloid, is the primary active component in tobacco and is widely used in nicotine replacement therapies (NRTs). The manufacturing process of nicotine-containing products, as well as the degradation of nicotine over time, can lead to the formation of various related substances. These impurities can have different pharmacological and toxicological profiles, making their control essential. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established monographs for nicotine that specify limits for known and unknown impurities.[1][2]

Reference standards are highly characterized materials used to help ensure the identity, strength, quality, and purity of medicines. They are essential for performing the analytical tests specified in pharmacopoeial monographs. This guide focuses on 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride and its comparison with other critical nicotine impurities.

The Subject of Analysis: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride (Pseudooxynicotine)

Chemical Structure and Properties:

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, with the IUPAC name 4-(methylamino)-1-pyridin-3-ylbutan-1-one in its free base form, is commonly referred to as pseudooxynicotine.[3] It is a known metabolite and degradation product of nicotine.

  • Molecular Formula: C₁₀H₁₆Cl₂N₂O

  • Molecular Weight: 251.15 g/mol

  • CAS Number: 179474-79-2 (for the dihydrochloride salt)

Pseudooxynicotine is an important impurity to monitor in nicotine-containing products due to its potential to be a precursor to carcinogenic tobacco-specific nitrosamines (TSNAs).[4]

Comparative Analysis of Nicotine Impurity Reference Standards

The European Pharmacopoeia monograph 1452 and the USP list several key impurities for which reference standards are available.[1][3][5] This section provides a comparative overview of these standards.

Key Pharmacopoeial Nicotine Impurities

Below is a table summarizing the primary nicotine impurities recognized by major pharmacopoeias.

Impurity Name Alternative Name(s) Molecular Formula Molecular Weight ( g/mol ) CAS Number Typical Origin
Pseudooxynicotine 3-(5-Amino-1-pentanoyl)pyridineC₁₀H₁₄N₂O178.23 (free base)2055-23-4 (free base)Degradation
Cotinine (S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-oneC₁₀H₁₂N₂O176.22486-56-6Metabolite, Degradation
Myosmine 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridineC₉H₁₀N₂146.19532-12-7Natural, Degradation
Nornicotine 3-(Pyrrolidin-2-yl)pyridineC₉H₁₂N₂148.21494-97-3Metabolite, Natural
Anatabine 1,2,3,6-Tetrahydro-2,3'-bipyridineC₁₀H₁₂N₂160.22581-49-7Natural
Anabasine 3-(Piperidin-2-yl)pyridineC₁₀H₁₄N₂162.23494-52-0Natural
β-Nicotyrine 3-(1-Methyl-1H-pyrrol-2-yl)pyridineC₁₀H₁₀N₂158.20487-19-4Degradation
Nicotine-N'-oxide 3-((2S)-1-Methyl-1-oxidopyrrolidin-1-ium-2-yl)pyridineC₁₀H₁₄N₂O178.23491-26-9Degradation
Structural Comparison

The chemical structures of these nicotine-related compounds are presented below, highlighting their relationship to the parent nicotine molecule.

Figure 1: Relationship of Nicotine to its Major Impurities.

Experimental Protocols for Comparative Analysis

To effectively compare these reference standards, a robust analytical method capable of separating and quantifying each impurity is essential. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the most common techniques for this purpose.[6][7]

Recommended Analytical Technique: Reversed-Phase HPLC with UV Detection

A validated reversed-phase HPLC method with UV detection is a widely accessible and reliable approach for the routine analysis of nicotine and its related impurities.

Workflow for Analysis of Nicotine Impurities

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh and dissolve sample/ reference standards in diluent filter Filter through 0.45 µm syringe filter start->filter inject Inject onto HPLC system filter->inject separate Chromatographic Separation (C18 column, gradient elution) inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate peak areas detect->integrate quantify Quantify impurities against reference standards integrate->quantify

Figure 2: General Workflow for HPLC Analysis of Nicotine Impurities.

Detailed HPLC Method Parameters

The following method is a representative example for the separation of nicotine and its key impurities. Method optimization may be required based on the specific instrument and column used.

Parameter Condition Rationale for Selection
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and resolution for the pyridine and pyrrolidine moieties.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterProvides acidic pH to ensure good peak shape for the basic amine compounds.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography, providing good separation efficiency.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30% B; 30-31 min: 30-5% B; 31-35 min: 5% BA gradient is necessary to elute both the more polar (e.g., Nicotine-N'-oxide) and less polar (e.g., β-Nicotyrine) impurities within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nmMost of the nicotine-related compounds have a significant absorbance at this wavelength due to the pyridine ring.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase AEnsures compatibility with the initial mobile phase conditions.

Expected Chromatographic Performance and Data Comparison

Under the proposed HPLC conditions, the nicotine-related impurities will elute at different retention times based on their polarity. A hypothetical chromatogram is depicted below to illustrate the expected elution order.

Expected Elution Order (from most polar to least polar):

  • Nicotine-N'-oxide

  • Cotinine

  • Nornicotine

  • Anabasine

  • Pseudooxynicotine

  • Nicotine

  • Myosmine

  • Anatabine

  • β-Nicotyrine

Data Comparison Table:

Reference Standard Expected Relative Retention Time (RRT) to Nicotine Key Chromatographic Considerations
Nicotine-N'-oxide~0.3Very polar, elutes early. Good peak shape is crucial.
Cotinine~0.5Generally well-resolved from other impurities.
Nornicotine~0.7May require optimization to resolve from anabasine.
Anabasine~0.8Structural isomer of nicotine, can be challenging to separate.
Pseudooxynicotine ~0.9 Elutes close to nicotine, requiring good column efficiency.
Nicotine1.00The main peak, against which others are compared.
Myosmine~1.1Typically well-separated.
Anatabine~1.2Generally shows good peak shape.
β-Nicotyrine~1.6More retained due to its aromatic pyrrole ring.

Conclusion and Best Practices

The accurate identification and quantification of impurities in nicotine-containing products are essential for ensuring their quality and safety. 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride (pseudooxynicotine) is a critical impurity that, along with other pharmacopoeially recognized standards, must be carefully monitored.

This guide provides a framework for the comparative analysis of these reference standards. For optimal results, it is imperative to:

  • Utilize certified reference standards from reputable sources such as USP or Ph. Eur.

  • Perform system suitability tests before each analytical run to ensure the chromatographic system is performing adequately.

  • Validate the analytical method for its intended use, demonstrating specificity, linearity, accuracy, precision, and robustness.

  • Consider orthogonal analytical techniques , such as LC-MS, for confirmation of impurity identities, especially for complex matrices or trace-level analysis.[7]

By implementing a robust analytical strategy and utilizing well-characterized reference standards, researchers and drug development professionals can confidently assess the impurity profile of nicotine products, ensuring they meet the stringent requirements of regulatory agencies and safeguard public health.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0, Monograph 1452: Nicotine.
  • United States Pharmacopeia (USP) and National Formulary (NF). USP-NF.
  • Flora, J. W., et al. (2016). Nicotine-related impurities in e-cigarette cartridges and refill e-liquids. Toxicology Reports, 3, 749-757.
  • PubChem. (n.d.). Pseudooxynicotine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cotinine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Myosmine. National Center for Biotechnology Information. Retrieved from [Link]

  • Bennani, I., et al. (2020). E-Cigarette Quality Control: Impurity and Nicotine Level Analysis in Electronic Cigarette Refill Liquids. The Scientific World Journal, 2020, 8871246.
  • PubChem. (n.d.). Nornicotine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Anatabine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Anabasine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). beta-Nicotyrine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Nicotine N'-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Papathanasiou, T., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry.

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A Comparative Guide to the Efficacy of Precursors for the Synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Precursor Selection in Pharmaceutical Intermediate Synthesis

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. The choice of synthetic route, and critically, the selection of precursors, can profoundly impact the efficiency, scalability, and economic viability of the entire process. This guide provides an in-depth comparison of two plausible synthetic strategies for the preparation of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, a key heterocyclic building block. By examining the efficacy of the precursors involved in each route, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The two strategies under consideration are:

  • Strategy 1: Grignard Reagent-based Acylation: A classic organometallic approach involving the acylation of a 3-pyridyl Grignard reagent with a protected aminopentanoyl chloride.

  • Strategy 2: Weinreb Ketone Synthesis: A modern and highly selective method utilizing a Weinreb amide of nicotinic acid and a Grignard reagent derived from a protected aminopentyl halide.

This guide will dissect each strategy, focusing on precursor preparation, the critical ketone-forming reaction, and the final deprotection step. We will analyze each approach through the lens of yield, purity, potential side reactions, and the inherent safety and handling considerations of the precursors.

Strategy 1: Grignard Reagent-based Acylation

This approach leverages the well-established reactivity of Grignard reagents as potent nucleophiles to form the key carbon-carbon bond between the pyridine ring and the pentanoyl chain.

Precursor Analysis and Preparation

The primary precursors for this route are a 3-halopyridine (e.g., 3-bromopyridine) to generate the Grignard reagent, and a protected 5-aminopentanoic acid derivative to form the acylating agent.

  • 3-Pyridyl Grignard Reagent: Typically prepared from 3-bromopyridine and magnesium metal. While the formation of Grignard reagents is a standard procedure, their high reactivity makes them sensitive to moisture and acidic protons[1][2].

  • 5-(Boc-amino)pentanoyl Chloride: This acylating agent is prepared from 5-(Boc-amino)pentanoic acid. The acid is first converted to the acyl chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride. This is a relatively straightforward transformation, but the acyl chloride is moisture-sensitive and typically used immediately after preparation[3].

The Ketone-Forming Step: A Double-Edged Sword

The core of this strategy is the reaction between the 3-pyridyl Grignard reagent and 5-(Boc-amino)pentanoyl chloride. While this reaction can provide the desired ketone, it is fraught with potential complications.

The primary challenge is over-addition . The ketone product is also susceptible to nucleophilic attack by the highly reactive Grignard reagent, leading to the formation of a tertiary alcohol as a significant byproduct[4][5][6]. This lack of selectivity can substantially lower the yield of the desired product and necessitate challenging purification steps.

Mitigation strategies, such as the use of specific additives or very low reaction temperatures, can be employed to temper the Grignard reagent's reactivity, but these often add complexity and cost to the process[4].

Final Deprotection

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the amine. This is typically achieved under acidic conditions, for instance, by treatment with hydrochloric acid in an appropriate solvent. This step is generally high-yielding and clean.

Strategy 2: Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a highly regarded method for the preparation of ketones from carboxylic acid derivatives, renowned for its high selectivity and yields[7][8].

Precursor Analysis and Preparation

This strategy employs nicotinic acid as a starting material for the pyridine moiety and a protected 5-halo-1-aminopentane for the side chain.

  • N-methoxy-N-methylnicotinamide (Weinreb Amide): This key precursor is prepared from nicotinic acid. The carboxylic acid is typically converted to its acid chloride and then reacted with N,O-dimethylhydroxylamine hydrochloride. Alternatively, various peptide coupling reagents can be used for the direct conversion of the carboxylic acid to the Weinreb amide[8]. This precursor is often a stable, crystalline solid.

  • Grignard Reagent from 5-(t-Boc-amino)-1-pentyl Bromide: The required Grignard reagent is formed from the commercially available 5-(t-Boc-amino)-1-pentyl bromide and magnesium[9][10]. The presence of the Boc-protecting group is well-tolerated in Grignard formation.

The Ketone-Forming Step: Precision and High Yield

The reaction between the N-methoxy-N-methylnicotinamide and the Grignard reagent is the cornerstone of this strategy's efficacy. The key to its success lies in the formation of a stable, chelated tetrahedral intermediate[7][8][11]. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the problematic over-addition of a second equivalent of the Grignard reagent, leading to a much cleaner reaction profile and significantly higher yields of the desired ketone[7][8][12].

The Weinreb ketone synthesis is known for its broad functional group tolerance and generally proceeds under mild conditions[8].

Final Deprotection

Similar to Strategy 1, the final step is the acid-catalyzed removal of the Boc protecting group to yield the target 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Comparative Efficacy of Precursors

FeatureStrategy 1: Grignard-based AcylationStrategy 2: Weinreb Ketone Synthesis
Pyridine Precursor 3-BromopyridineNicotinic Acid
Side-chain Precursor 5-(Boc-amino)pentanoic acid5-(t-Boc-amino)-1-pentyl Bromide
Key Intermediate 5-(Boc-amino)pentanoyl chlorideN-methoxy-N-methylnicotinamide
Yield of Ketone Moderate to low due to over-additionHigh to excellent
Purity of Crude Product Often contains tertiary alcohol byproductGenerally high purity
Purification Can be challengingTypically straightforward
Safety & Handling Grignard reagents are highly reactive and moisture-sensitive. Acyl chlorides are corrosive and moisture-sensitive.Grignard reagents require careful handling. Weinreb amides are generally stable solids.
Cost-Effectiveness Potentially lower precursor cost (3-bromopyridine vs. nicotinic acid derivatives) but may be offset by lower yield and higher purification costs.Higher initial precursor cost may be justified by higher yield, reduced purification needs, and greater reliability.

Experimental Protocols

Representative Protocol for Strategy 2: Weinreb Ketone Synthesis

Step 1: Synthesis of N-methoxy-N-methylnicotinamide

  • To a solution of nicotinic acid (1 eq.) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent under reduced pressure to obtain nicotinoyl chloride.

  • Dissolve the crude nicotinoyl chloride in dichloromethane and add it dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and pyridine (2.5 eq.) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Perform an aqueous workup and purify the crude product by column chromatography to yield N-methoxy-N-methylnicotinamide.

Step 2: Synthesis of 3-(5-(Boc-amino)-1-pentanoyl)pyridine

  • Prepare the Grignard reagent by adding a solution of 5-(t-Boc-amino)-1-pentyl bromide (1.2 eq.) in anhydrous THF to magnesium turnings (1.3 eq.) under an inert atmosphere.

  • In a separate flask, dissolve N-methoxy-N-methylnicotinamide (1 eq.) in anhydrous THF and cool to 0 °C.

  • Add the freshly prepared Grignard reagent dropwise to the solution of the Weinreb amide.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Deprotection to 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

  • Dissolve the purified 3-(5-(Boc-amino)-1-pentanoyl)pyridine in a suitable solvent such as methanol or dioxane.

  • Add an excess of a solution of HCl in the same solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction at room temperature for 2-4 hours.

  • The product, 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, will typically precipitate from the solution and can be collected by filtration.

Visualization of Synthetic Pathways

G cluster_0 Strategy 1: Grignard-based Acylation cluster_1 Strategy 2: Weinreb Ketone Synthesis 3-Bromopyridine 3-Bromopyridine 3-Pyridyl Grignard 3-Pyridyl Grignard 3-Bromopyridine->3-Pyridyl Grignard Mg, THF Protected Ketone (S1) Protected Ketone (S1) 3-Pyridyl Grignard->Protected Ketone (S1) Acylation Tertiary Alcohol (Byproduct) Tertiary Alcohol (Byproduct) 3-Pyridyl Grignard->Tertiary Alcohol (Byproduct) Over-addition 5-(Boc-amino)pentanoic acid 5-(Boc-amino)pentanoic acid 5-(Boc-amino)pentanoyl chloride 5-(Boc-amino)pentanoyl chloride 5-(Boc-amino)pentanoic acid->5-(Boc-amino)pentanoyl chloride SOCl2 or (COCl)2 5-(Boc-amino)pentanoyl chloride->Protected Ketone (S1) Final Product 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride Protected Ketone (S1)->Final Product HCl, Deprotection Protected Ketone (S1)->Tertiary Alcohol (Byproduct) Nicotinic Acid Nicotinic Acid Weinreb Amide Weinreb Amide Nicotinic Acid->Weinreb Amide 1. SOCl2 2. Me(OMe)NH·HCl, Pyridine Protected Ketone (S2) Protected Ketone (S2) Weinreb Amide->Protected Ketone (S2) Grignard Reaction 5-(t-Boc-amino)-1-pentyl Bromide 5-(t-Boc-amino)-1-pentyl Bromide Grignard Reagent (S2) Grignard Reagent (S2) 5-(t-Boc-amino)-1-pentyl Bromide->Grignard Reagent (S2) Mg, THF Grignard Reagent (S2)->Protected Ketone (S2) Protected Ketone (S2)->Final Product HCl, Deprotection

Caption: Comparative synthetic workflows for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

Conclusion and Recommendations

While the Grignard-based acylation (Strategy 1) may appear more direct and utilizes readily available precursors, it is hampered by a significant lack of selectivity in the key ketone-forming step. The propensity for over-addition leads to the formation of a tertiary alcohol byproduct, which complicates purification and reduces the overall yield.

In contrast, the Weinreb ketone synthesis (Strategy 2) offers a far more controlled and efficient route. The stability of the chelated intermediate effectively prevents over-addition, resulting in a cleaner reaction and a significantly higher yield of the desired ketone. Although the preparation of the Weinreb amide precursor adds an extra step compared to the direct formation of an acyl chloride, the benefits of improved yield, purity, and simplified purification make it the superior strategy for the synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

For researchers and drug development professionals seeking a robust, scalable, and high-yielding synthesis, the precursors and methodology of the Weinreb ketone synthesis are highly recommended.

References

  • Weinreb, S. M. The Weinreb Ketone Synthesis. Grokipedia. [Link]

  • Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

  • Grignard Reagents, Organolithium Compounds, and Gilman Reagents. OrgoSolver. [Link]

  • Grignard vs. organolithium. Sciencemadness Discussion Board. [Link]

  • Organolithium vs Grignard reagents. Reddit. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Organolithium reagent. Wikipedia. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. The Royal Society of Chemistry. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Regioselective addition of Grignard reagents to 1-acylpyridinium salts. A convenient method for the synthesis of 4-alkyl(aryl)pyridines. The Journal of Organic Chemistry. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. The Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Process of preparing pyridyl alkyl ketones.
  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis. [Link]

  • Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • A novel process for the preparation of 3-amino-pentan-1,5-diol.
  • Method for purification of ketones.
  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis. [Link]

  • Acid Halide Chemistry. Chemistry LibreTexts. [Link]

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. [Link]

  • Varying cost and free nicotinic acid content in over-the-counter niacin preparations for dyslipidemia. Journal of the American Pharmacists Association. [Link]

Sources

cross-validation of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

An expert comparison guide on the cross-validation of analytical methods for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, designed for researchers and drug development professionals.

Introduction: The Imperative for Methodological Congruence

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is a pyridine derivative with potential applications as a key starting material or intermediate in pharmaceutical synthesis. The purity, stability, and concentration of this compound are critical quality attributes that directly impact the safety and efficacy of a final drug product. Consequently, robust and reliable analytical methods are paramount for its characterization.

In a dynamic drug development environment, it is common to employ different analytical technologies across various stages—from early-phase development utilizing highly sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolite identification to late-phase quality control (QC) relying on the robustness of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides a comprehensive framework for the cross-validation of these two common analytical methods, ensuring that data generated by either technique is equivalent, consistent, and reliable.

The objective of this cross-validation is not merely to compare results but to formally demonstrate the interchangeability of two validated analytical procedures. This process is a cornerstone of analytical lifecycle management and is implicitly guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.

Methodology Deep Dive: A Tale of Two Techniques

Method A: The Workhorse - Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography with UV detection is the bedrock of pharmaceutical quality control due to its robustness, cost-effectiveness, and exceptional performance for quantifying chromophoric analytes like 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride.

  • Principle of Separation: The method leverages reversed-phase chromatography, where the analyte is partitioned between a polar mobile phase and a nonpolar stationary phase (typically a C18 silica column). The pyridine ring in the analyte possesses a strong UV chromophore, allowing for sensitive detection at a specific wavelength.

  • Causality in Method Design:

    • Column Selection: A C18 column is chosen for its hydrophobic character, which provides effective retention for the moderately polar analyte.

    • Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphate buffer) is employed to protonate the primary amine, ensuring a single, sharp peak shape and preventing tailing. Acetonitrile is used as the organic modifier to elute the compound from the column.

    • Detection Wavelength: The UV detection wavelength is set at the absorbance maximum (λmax) of the pyridine chromophore, typically around 260 nm, to maximize signal-to-noise and achieve optimal sensitivity.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 260 nm.

  • Standard Preparation: Prepare a stock solution of 1.0 mg/mL in Mobile Phase A. Create a calibration curve from 1 µg/mL to 200 µg/mL.

Method B: The Specialist - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled selectivity and sensitivity by coupling the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer. It is the gold standard for bioanalysis or when trace-level quantification is required in complex matrices.

  • Principle of Detection: The analyte is first separated by LC, then ionized (typically via Electrospray Ionization, ESI), and the resulting parent ion is mass-selected. This parent ion is fragmented in a collision cell, and a specific, stable product ion is then selected and detected. This two-stage mass filtering (Multiple Reaction Monitoring, MRM) virtually eliminates matrix interference.

  • Causality in Method Design:

    • Ionization: ESI in positive mode is selected because the primary amine and pyridine nitrogen are readily protonated, leading to efficient ion generation.

    • MRM Transitions: Specific precursor-to-product ion transitions are identified during method development. For example, the protonated molecule [M+H]+ is selected in the first quadrupole, fragmented, and a structurally significant fragment ion is monitored in the third quadrupole. This provides exquisite specificity.

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.

  • LC Conditions: Same as HPLC-UV method to ensure chromatographic comparability.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transition: (Example) Precursor Ion (Q1): m/z 208.3 → Product Ion (Q3): m/z 94.1.

  • Standard Preparation: Prepare standards in the relevant matrix (e.g., plasma, formulation buffer) to account for matrix effects.

The Cross-Validation Protocol: Establishing Equivalence

The core of the cross-validation study is a head-to-head comparison of analytical results obtained from both validated methods using the same batch of samples.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation SampleBatch Prepare Homogeneous Sample Batch (3 Concentration Levels: Low, Mid, High) MethodA Analyze Set 1 with Validated HPLC-UV Method SampleBatch->MethodA Set 1 MethodB Analyze Set 2 with Validated LC-MS/MS Method SampleBatch->MethodB Set 2 DataCompare Compare Results: Accuracy (% Recovery) Precision (%RSD) MethodA->DataCompare MethodB->DataCompare Stats Statistical Analysis (e.g., Student's t-test) DataCompare->Stats Conclusion Determine Equivalence based on Pre-defined Acceptance Criteria Stats->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Procedure
  • Sample Preparation: Prepare a single, homogeneous bulk sample of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. From this, create three distinct sample pools at low, medium, and high concentrations within the validated range of both methods.

  • Aliquotting: For each concentration level, prepare at least six replicate aliquots (n=6). Divide these into two sets.

  • Analysis:

    • Set 1: Analyze using the validated HPLC-UV method.

    • Set 2: Analyze using the validated LC-MS/MS method.

    • To ensure consistency, the analysis should ideally be performed by the same analyst on the same day.

  • Data Compilation: Record the measured concentration for each replicate.

  • Statistical Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each concentration level and method. Compare the mean values between the two methods using an appropriate statistical test, such as a Student's t-test, to determine if there is a statistically significant difference.

Data Analysis & Acceptance Criteria

The ultimate goal is to determine if the results from both methods are statistically equivalent. The acceptance criteria should be pre-defined in the validation protocol.

Table 1: Hypothetical Cross-Validation Data Summary

Concentration LevelMethodMean Measured Conc. (µg/mL)Accuracy (% Recovery)Precision (%RSD, n=6)
Low (10 µg/mL) HPLC-UV9.9599.5%1.2%
LC-MS/MS10.12101.2%1.5%
Mid (100 µg/mL) HPLC-UV100.8100.8%0.8%
LC-MS/MS99.799.7%1.0%
High (180 µg/mL) HPLC-UV178.999.4%0.6%
LC-MS/MS181.1100.6%0.9%

Acceptance Criteria:

  • Accuracy: The percentage difference between the mean results of the two methods should be no more than ±5.0%.

  • Precision: The %RSD for replicates at each level should be ≤ 2.0% for both methods.

Data Interpretation: Based on the hypothetical data in Table 1, the percentage difference in mean concentrations between the two methods is 1.7% for the low level, -1.1% for the mid-level, and 1.2% for the high level. All values are well within the ±5.0% acceptance criterion. Furthermore, the precision of both methods at all concentrations is below the 2.0% RSD limit. Therefore, the methods can be considered cross-validated and interchangeable for the tested concentration range.

MethodSelection_Logic Start What is the Analytical Goal? QC Routine QC Testing (Purity, Assay) Start->QC High Concentration Simple Matrix Trace Trace Level Analysis (e.g., Bioanalysis, Impurity Profiling) Start->Trace Low Concentration Complex Matrix Use_HPLC Use HPLC-UV QC->Use_HPLC Robust & Cost-Effective Use_LCMS Use LC-MS/MS Trace->Use_LCMS High Sensitivity & Selectivity

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion and Recommendations

This guide demonstrates a successful cross-validation between an HPLC-UV and an LC-MS/MS method for the analysis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride. The results confirm that both methods provide equivalent data on accuracy and precision, allowing for their interchangeable use under defined circumstances.

  • For routine QC testing, release assays, and stability studies where the analyte concentration is high and the matrix is simple, the HPLC-UV method is recommended. It is a proven, robust, and cost-effective technique that is ideal for high-throughput environments.

  • For bioanalytical studies (e.g., pharmacokinetics), impurity profiling, or any application requiring the highest sensitivity and selectivity, the LC-MS/MS method is the superior choice. Its ability to mitigate matrix effects and detect trace levels of the analyte is unmatched.

By establishing this methodological congruence, an organization can ensure data continuity and integrity throughout the entire lifecycle of a drug product, from discovery to post-market surveillance.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.